molecular formula C10H20O6 B13818906 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

カタログ番号: B13818906
分子量: 236.26 g/mol
InChIキー: ZHDUHOGDACXESL-SGIHWFKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is a useful research compound. Its molecular formula is C10H20O6 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H20O6

分子量

236.26 g/mol

IUPAC名

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetramethoxyhexanal

InChI

InChI=1S/C10H20O6/c1-13-7(5-11)9(15-3)10(16-4)8(6-12)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10+/m0/s1

InChIキー

ZHDUHOGDACXESL-SGIHWFKDSA-N

異性体SMILES

CO[C@H](CO)[C@H]([C@@H]([C@H](C=O)OC)OC)OC

正規SMILES

COC(CO)C(C(C(C=O)OC)OC)OC

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the mass spectrometric fragmentation pathways of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose, an open-chain, partially methylated monosaccharide. As a derivative of glucose, understanding its behavior in a mass spectrometer is crucial for its identification and structural elucidation in complex biological and chemical matrices. This document will delve into the primary fragmentation mechanisms under Electron Ionization (EI), offering insights into the chemical principles that govern the formation of characteristic fragment ions. The guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of carbohydrates and their derivatives.

Introduction: The Significance of Methylated Glucose Analysis

Methylation is a common derivatization technique in carbohydrate analysis, enhancing volatility for gas chromatography-mass spectrometry (GC-MS).[1] The specific compound of interest, 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose, is an acyclic (open-chain) form of glucose with methyl ether groups at positions C2, C3, C4, and C5. The presence of a free aldehyde group at C1 and a primary alcohol at C6 significantly influences its fragmentation behavior, distinguishing it from its cyclic or fully permethylated counterparts. A thorough understanding of its fragmentation is paramount for unambiguous identification in various applications, from metabolomics to the quality control of carbohydrate-based therapeutics.

Experimental Context: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This guide focuses on the fragmentation pathways of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose as analyzed by Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Sample Preparation and Derivatization

For GC-MS analysis, polar analytes like partially methylated glucose often require further derivatization of the remaining free hydroxyl groups (in this case, at C1 and C6) to enhance thermal stability and chromatographic performance. A common approach is trimethylsilylation. However, for the purpose of this guide, we will consider the fragmentation of the underivatized 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose to understand its core fragmentation pathways.

Ionization: Electron Ionization (EI)

In the EI source of a mass spectrometer, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+). The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions. The pattern of these fragment ions constitutes the mass spectrum.

Primary Fragmentation Pathways

The fragmentation of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is primarily dictated by the presence of the aldehyde functional group and the multiple ether linkages. The initial ionization likely occurs at one of the oxygen atoms, which have non-bonding electrons.

Alpha-Cleavage: The Influence of the Carbonyl Group

Alpha-cleavage is a dominant fragmentation mechanism for carbonyl compounds, including aldehydes.[2][3][4][5] This process involves the cleavage of a bond adjacent to the carbonyl group. For 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose, the most probable alpha-cleavage is the breaking of the C1-C2 bond.

This fragmentation event results in the formation of a resonance-stabilized acylium ion and a radical species. The two possible outcomes of alpha-cleavage at the C1-C2 bond are:

  • Formation of the formyl cation (HCO+): This results in a fragment with a mass-to-charge ratio (m/z) of 29.

  • Formation of a larger, resonance-stabilized cation: Cleavage of the C1-C2 bond with charge retention on the C2-C6 portion of the molecule.

The following diagram illustrates the alpha-cleavage at the C1-C2 bond:

Caption: Alpha-cleavage at the C1-C2 bond of the molecular ion.

Cleavage of the Carbon Chain at Ether Linkages

The carbon-carbon bonds along the backbone of the molecule can also undergo cleavage, often initiated by the radical cation formed during ionization. The presence of the electron-donating methoxy groups can stabilize the resulting carbocation fragments. Cleavage between the methoxy-substituted carbons will lead to a series of characteristic ions.

The stability of the resulting carbocations plays a significant role in determining the most abundant fragment ions. Generally, fragmentation that leads to more stable carbocations is favored.

The following diagram illustrates the potential cleavage points along the carbon backbone:

backbone_cleavage mol H-C(1)(=O) -- C(2)H(OCH3) -- C(3)H(OCH3) -- C(4)H(OCH3) -- C(5)H(OCH3) -- C(6)H2OH

Caption: Potential C-C bond cleavage sites in the backbone.

Loss of Neutral Molecules

The molecular ion and larger fragment ions can undergo rearrangement reactions to eliminate small, stable neutral molecules. For 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose, common neutral losses include:

  • Loss of methanol (CH3OH): This can occur from the elimination of a methoxy group and a hydrogen atom, resulting in a fragment ion with a mass 32 units less than the precursor ion.

  • Loss of formaldehyde (CH2O): This can occur from the C6 position, leading to a fragment ion with a mass 30 units less than the precursor ion.

  • Loss of water (H2O): Elimination of the hydroxyl group at C6 and a hydrogen atom will result in a fragment ion with a mass 18 units less than the precursor ion.

Predicted Mass Spectrum and Key Fragment Ions

Based on the fragmentation pathways described above, we can predict the major fragment ions that would be observed in the EI mass spectrum of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (Molecular Weight: 236.26 g/mol ).

m/z Proposed Structure/Formation Fragmentation Pathway
236 [M]•+ (Molecular Ion)Electron Ionization
205 [M - OCH3]•+Loss of a methoxy radical
204 [M - CH3OH]•+Loss of methanol
187 [M - CH2OH - H2O]•+Loss of the C6 hydroxymethyl group and water
173 Cleavage of C2-C3 bond with charge on C3-C6 fragmentBackbone Cleavage
145 Cleavage of C3-C4 bond with charge on C4-C6 fragmentBackbone Cleavage
101 [CH(OCH3)-CH(OCH3)]+Cleavage of C3-C4 bond with charge on C2-C3 fragment
89 [CH(OCH3)-CH2OH]+Cleavage of C4-C5 bond with charge on C5-C6 fragment
75 [CH(OH)-OCH3]+Rearrangement and cleavage
45 [CH2-OCH3]+Cleavage of C1-C2 bond and rearrangement
29 [HCO]+Alpha-cleavage

Experimental Protocol: A Self-Validating System

To experimentally validate these proposed fragmentation pathways, a systematic approach is required.

Synthesis and Purification of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose
  • Starting Material: D-glucose.

  • Protection of C1 and C6: Selectively protect the aldehyde and primary alcohol groups.

  • Methylation: Methylate the hydroxyl groups at C2, C3, C4, and C5 using a suitable methylating agent (e.g., methyl iodide and silver oxide).

  • Deprotection: Remove the protecting groups at C1 and C6.

  • Purification: Purify the final product using column chromatography and characterize it using NMR spectroscopy to confirm the structure.

GC-MS Analysis
  • Sample Preparation: Dissolve the purified 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in a suitable volatile solvent.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column suitable for carbohydrate analysis.

    • Injector Temperature: Optimized to ensure volatilization without thermal degradation.

    • Oven Temperature Program: A gradient program to ensure good separation and peak shape.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: A range that covers the expected molecular ion and fragment ions (e.g., m/z 20-300).

Data Analysis and Pathway Validation
  • Acquire Mass Spectrum: Obtain the mass spectrum of the pure compound.

  • Identify Molecular Ion: Locate the peak corresponding to the molecular weight of the compound (m/z 236).

  • Assign Fragment Ions: Compare the observed m/z values with the predicted values from the proposed fragmentation pathways.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the elemental composition of the major fragment ions, which provides strong evidence for their proposed structures.

  • Tandem Mass Spectrometry (MS/MS): Isolate a specific fragment ion and induce further fragmentation to confirm its structure and relationship to the precursor ion.

The following diagram outlines the experimental workflow for validating the fragmentation pathways:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis GC-MS Analysis cluster_validation Data Analysis & Validation A D-Glucose B Protection of C1 & C6 A->B C Methylation (C2-C5) B->C D Deprotection C->D E Purification & NMR D->E F Sample Preparation E->F G GC Separation F->G H EI-MS Detection G->H I Mass Spectrum Acquisition H->I J Fragment Ion Assignment I->J K HRMS for Elemental Composition J->K L MS/MS for Structural Confirmation J->L

Caption: Experimental workflow for fragmentation pathway validation.

Conclusion: A Predictive Framework for Analysis

The mass spectrometric fragmentation of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is a complex process governed by fundamental principles of organic mass spectrometry. The dominant pathways include alpha-cleavage adjacent to the C1 aldehyde and systematic cleavage of the carbon backbone, influenced by the stabilizing effects of the methyl ether groups. The predictable loss of small neutral molecules further contributes to the characteristic mass spectrum. By understanding these core fragmentation pathways, researchers and scientists can develop more robust and accurate methods for the identification and structural characterization of this and related partially methylated monosaccharides in a variety of scientific and industrial applications.

References

  • Mass Spectrometry and the Emerging Field of Glycomics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Alpha (α) Cleavage. (2025, September 27). Chemistry Steps. Retrieved from [Link]

  • Mass Spectrometry Aldehyde and Ketone Fragmentation in Analytical Chemistry. (2024, December 5). JoVE. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved from [Link]

  • Alpha cleavage. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Deciphering the Role of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in Carbohydrate Linkage Analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Permethylation Workflows, Ring Size Differentiation, and GC-MS Fragmentation Dynamics

Executive Summary

In the structural elucidation of complex carbohydrates, linkage analysis via Partially Methylated Alditol Acetates (PMAAs) remains the gold standard. While routine analyses frequently encounter 2,3,4,6-tetra-O-methyl-D-glucose (indicative of a standard terminal glucopyranose), the detection of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (2,3,4,5-tetra-O-methyl-D-glucose) presents a unique analytical divergence.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers and drug development professionals through the structural significance of this rare derivative. This guide deconstructs the causality behind experimental choices in permethylation, explains the isotopic self-validation of GC-MS fragmentation, and provides a field-proven methodology for differentiating pyranose, furanose, and atypical septanose/acyclic carbohydrate architectures.

The Structural Significance of 2,3,4,5-Tetramethyl-D-glucose

In standard methylation analysis, all free hydroxyl (-OH) groups on a native polysaccharide are converted to methoxy (-OMe) groups. Subsequent acid hydrolysis cleaves the glycosidic bonds, exposing the previously linked carbons as free hydroxyls, which are then acetylated. The position of the acetyl groups in the final PMAA derivative marks the exact points of glycosidic linkage or ring closure.

The identification of 2,3,4,5-tetra-O-methyl-D-glucose indicates that positions C2, C3, C4, and C5 were free in the native polymer, while C1 and C6 were involved in either a linkage or a ring structure . This specific methylation pattern arises in three distinct analytical scenarios:

  • Terminal Septanose Rings: Although extremely rare in nature, a 7-membered septanose ring utilizes the C6 hydroxyl to form the hemiacetal with C1. Consequently, a terminal glucoseptanose leaves C2, C3, C4, and C5 available for methylation [1].

  • Acyclic Reducing-End Artifacts: If a polysaccharide's reducing end is not reduced to an alditol prior to permethylation, the open-chain (acyclic) form of a 6-linked glucose residue can yield a 2,3,4,5-tetramethyl derivative upon derivatization.

  • Thermochemolysis (Py-GC/MS) Products: In cultural heritage science and polymer analysis, online pyrolysis-GC/MS utilizing tetramethylammonium hydroxide (TMAH) simultaneously cleaves and methylates polysaccharides. Here, 2,3,4,5-tetra-O-methyl-D-glucose serves as a highly specific diagnostic pyrolysis fragment for identifying starch and complex exopolysaccharide binders [2]; [3].

RingSize Root Terminal D-Glucose Residue Pyr Glucopyranose (6-membered) C1-C5 ring Root->Pyr Fur Glucofuranose (5-membered) C1-C4 ring Root->Fur Sep Acyclic / Septanose C1-C6 ring or Open Root->Sep MethPyr 2,3,4,6-Tetra-O-methyl-D-glucose Pyr->MethPyr MethFur 2,3,5,6-Tetra-O-methyl-D-glucose Fur->MethFur MethSep 2,3,4,5-Tetra-O-methyl-D-glucose Sep->MethSep PMAAPyr 1,5-di-O-acetyl PMAA Major m/z: 45, 117, 161, 205 MethPyr->PMAAPyr PMAAFur 1,4-di-O-acetyl PMAA Major m/z: 45, 161, 205 MethFur->PMAAFur PMAASep 1,6-di-O-acetyl PMAA Major m/z: 117, 161 (No m/z 45) MethSep->PMAASep

Figure 1: Divergent methylation pathways based on terminal D-glucose ring sizes.

GC-MS Fragmentation Dynamics: A Self-Validating System

To confidently identify 2,3,4,5-tetra-O-methyl-D-glucose, we must examine its Electron Impact (EI) mass spectrometry fragmentation. When processed through the PMAA workflow, this sugar becomes 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol .

The Causality of Sodium Borodeuteride (NaBD₄)

A critical hallmark of expert linkage analysis is the use of Sodium Borodeuteride (NaBD₄) instead of standard Sodium Borohydride (NaBH₄) during the reduction step.

  • The Problem: 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol is a structurally symmetric molecule. Cleavage between C2-C3 or C4-C5 would yield indistinguishable mass fragments, making it impossible to verify the orientation of the sugar chain.

  • The Solution: NaBD₄ introduces a single Deuterium atom (+1 Da) exclusively at the C1 aldehyde position during reduction. This breaks the symmetry.

Because of this isotopic labeling, a cleavage between C3 and C4 no longer yields two identical m/z 161 fragments. Instead, the C1-containing half shifts to m/z 162 , while the C6-containing half remains at m/z 161 . This isotopic splitting serves as a self-validating internal control , proving unequivocally that the molecule originated from an aldose rather than a naturally symmetric alditol. Furthermore, unlike standard pyranose derivatives, the 2,3,4,5-tetramethyl derivative completely lacks the m/z 45 fragment (which originates from a terminal -CH₂OMe group at C6).

Quantitative Data: Diagnostic PMAA Fragments
Original Ring FormMethylated DerivativePMAA Derivative (Deuterated at C1)Diagnostic m/z FragmentsStructural Significance
Glucopyranose 2,3,4,6-Tetra-O-methyl-D-glucose1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol-1-d45, 71, 118, 161, 162, 205Standard 6-membered terminal residue.
Glucofuranose 2,3,5,6-Tetra-O-methyl-D-glucose1,4-di-O-acetyl-2,3,5,6-tetra-O-methyl-D-glucitol-1-d45, 118, 161, 162, 2055-membered terminal residue.
Septanose / Acyclic 2,3,4,5-Tetra-O-methyl-D-glucose1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d117, 118, 161, 162 (Lacks 45) 7-membered terminal residue or acyclic artifact.

Methodological Workflow: The Permethylation Protocol

To achieve robust methylation without oxidative degradation, modern laboratories utilize the [4] method, which replaces the highly unstable sodium dimsyl (Hakomori method) with a solid NaOH/DMSO slurry.

Workflow A 1. Native Polysaccharide (Unknown Linkages) B 2. Permethylation (Ciucanu-Kerek) NaOH / CH3I / DMSO Converts free -OH to -OMe A->B C 3. Acid Hydrolysis TFA (Trifluoroacetic Acid) Cleaves glycosidic bonds B->C D 4. Reduction NaBD4 (Sodium Borodeuteride) Opens ring, labels C1 with Deuterium C->D E 5. Acetylation Ac2O / Pyridine Converts exposed -OH to -OAc D->E F 6. GC-MS Analysis Analyzes Partially Methylated Alditol Acetates (PMAAs) E->F

Figure 2: Step-by-step workflow for Partially Methylated Alditol Acetate (PMAA) linkage analysis.

Step-by-Step Execution

Step 1: Permethylation (Ciucanu-Kerek Method)

  • Dissolve 1–2 mg of thoroughly dried polysaccharide in 0.5 mL anhydrous Dimethyl Sulfoxide (DMSO). Causality: Traces of water will quench the basicity of the reaction, leading to undermethylation.

  • Add ~20 mg of finely powdered Sodium Hydroxide (NaOH) to form a slurry.

  • Add 0.1 mL of Methyl Iodide (CH₃I). Vortex vigorously for 15 minutes at room temperature.

  • Terminate the reaction by adding 1 mL of distilled water.

  • Extract the permethylated glycans using 1 mL of Chloroform (CHCl₃). Wash the organic layer three times with water to remove residual DMSO and salts. Dry the organic layer under a gentle N₂ stream.

Step 2: Acid Hydrolysis

  • Add 0.5 mL of 2M Trifluoroacetic acid (TFA) to the dried permethylated sample.

  • Incubate in a sealed glass vial at 120°C for 2 hours to completely cleave all glycosidic bonds.

  • Evaporate the TFA under an N₂ stream. Co-evaporate twice with isopropanol to ensure complete removal of residual acid, which could inhibit the subsequent reduction step.

Step 3: Deuterium Reduction

  • Dissolve the hydrolyzed sample in 0.5 mL of 1M NH₄OH.

  • Add 10 mg of Sodium Borodeuteride (NaBD₄). Incubate at room temperature for 2 hours. Causality: As discussed, NaBD₄ reduces the C1 aldehyde to an alditol while tagging it with a +1 Da mass shift, breaking molecular symmetry.

  • Neutralize the reaction with drops of glacial acetic acid until effervescence ceases. Evaporate to dryness.

  • Co-evaporate with 10% acetic acid in methanol (3x), followed by pure methanol (3x). Causality: This step is critical to volatilize the borate complexes as methyl borate; residual borate will block acetylation.

Step 4: Acetylation

  • Add 0.2 mL of Acetic Anhydride and 0.2 mL of Pyridine to the dried alditols.

  • Incubate at 100°C for 1 hour.

  • Evaporate the reagents under N₂. Extract the resulting PMAAs into dichloromethane (DCM) or chloroform. The sample is now ready for GC-MS injection.

Conclusion

The detection of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in carbohydrate linkage analysis is a powerful reminder of the structural diversity of polysaccharides and the nuances of analytical chemistry. Whether it points to a rare septanose ring, an acyclic artifact, or a specific Py-GC/MS thermochemolysis fragment, its identification relies entirely on the rigorous execution of the PMAA workflow. By enforcing self-validating steps—such as NaBD₄ reduction to induce isotopic mass splitting—researchers can achieve absolute certainty in their structural elucidations, driving forward advancements in drug development, polymer science, and biomolecular engineering.

References

  • Advances in Carbohydrate Chemistry and Biochemistry, Volume 57. (2001). Academic Press. URL:[Link]

  • Wang, N., & Gu, A. (2022). Identification of polysaccharide binding materials used in cultural relics by pyrolysis-gas chromatography/mass spectrometry. Se Pu (Chinese Journal of Chromatography), 40(8), 753-762. URL:[Link]

  • Srivastava, S., et al. (2019). Genomic analysis of carbon dioxide sequestering bacterium for exopolysaccharides production. Scientific Reports, 9, 4148. URL:[Link]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. URL:[Link]

Thermodynamic stability and ring-chain tautomerism of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Ring-Chain Tautomerism of 2,3,4,5-tetra-O-methyl-D-glucose

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and unique ring-chain tautomerism of 2,3,4,5-tetra-O-methyl-D-glucose. Unlike its parent molecule, D-glucose, or the more commonly studied 2,3,4,6-tetra-O-methyl-D-glucose, the specific methylation pattern of this derivative introduces profound structural constraints. The presence of a methoxy group at the C-5 position sterically and electronically precludes the formation of a six-membered pyranose ring. Consequently, its solution-state equilibrium is a fascinating and restricted interplay between the open-chain aldehyde form and the five-membered α- and β-furanose anomers. This guide delves into the fundamental principles governing this equilibrium, outlines rigorous experimental and computational methodologies for its characterization, and offers field-proven insights for researchers in carbohydrate chemistry and drug development.

Introduction: The Decisive Impact of Methylation on Glucose Tautomerism

Monosaccharides, such as D-glucose, exist in solution not as single static structures, but as a dynamic equilibrium of isomers. This phenomenon, known as ring-chain tautomerism, involves the intramolecular reaction of a hydroxyl group with the aldehyde at C-1 to form cyclic hemiacetals.[1] For D-glucose, this equilibrium predominantly features the six-membered α- and β-pyranose rings, with minor contributions from the five-membered furanose rings and a trace amount (<0.1%) of the open-chain aldehyde form.[1][2]

The introduction of methyl ether groups at specific hydroxyl positions fundamentally alters the delicate thermodynamic balance of this equilibrium. Methylation impacts:

  • Steric Hindrance: Bulky methoxy groups can destabilize certain ring conformations.

  • Hydrogen Bonding: The replacement of a hydroxyl proton with a methyl group eliminates its ability to act as a hydrogen bond donor, disrupting solvation shells and intramolecular interactions that stabilize certain tautomers.

  • Electronic Effects: The electron-donating nature of the methoxy group can subtly influence the reactivity of adjacent functional groups.

The subject of this guide, 2,3,4,5-tetra-O-methyl-D-glucose, presents a unique case. The methylation of the C-5 hydroxyl group is a critical structural modification that makes the formation of a pyranose ring, the most stable form for unsubstituted glucose, impossible. This directs the entire equilibrium towards the furanose and open-chain forms, making it a valuable model for studying the factors that govern furanose ring stability.

Tautomerism_Overview cluster_glucose D-Glucose Equilibrium cluster_methylglucose 2,3,4,5-tetra-O-methyl-D-glucose Equilibrium G_Pyranose α/β-Pyranose (>99%) G_Open Open-Chain (<0.1%) G_Pyranose->G_Open M_Pyranose Pyranose (Blocked) G_Furanose α/β-Furanose (<1%) G_Furanose->G_Open M_Furanose α/β-Furanose M_Open Open-Chain M_Furanose->M_Open NMR_Workflow cluster_workflow Quantitative NMR Workflow Prep Sample Preparation (Solvent, Equilibration) Acq ¹H NMR Acquisition (Quantitative Parameters) Prep->Acq Process Spectral Processing (Integration) Acq->Process Quant Quantification (% α-Furanose, % β-Furanose, % Open) Process->Quant Confirm ¹³C & 2D NMR (Structural Assignment) Quant->Confirm

Caption: Experimental workflow for the quantitative NMR analysis of tautomeric equilibria.

Computational Chemistry: In Silico Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to understand the intrinsic stability of the tautomers and to predict their properties, complementing the experimental NMR data. [3][4]

  • Structure Generation: Build 3D models of the potential tautomers: α-furanose, β-furanose, and the open-chain aldehyde.

  • Conformational Search: For the furanose rings, perform a systematic conformational search to identify the lowest energy ring puckering conformations (e.g., envelope, twist).

  • Geometry Optimization: Optimize the geometry of all low-energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) in a simulated solvent environment using a polarizable continuum model (PCM).

  • Energy Calculation: Perform single-point energy calculations at a higher level of theory (e.g., CAM-B3LYP/6-311+G(2d,2p)) to obtain accurate relative Gibbs free energies (ΔG) for each tautomer. 5. Property Prediction: Calculate NMR chemical shifts and coupling constants for the optimized structures. These predicted values can be compared with experimental data to validate the structural assignments.

Data Synthesis and Thermodynamic Interpretation

The combination of experimental and computational data provides a powerful, self-validating system for analysis.

Quantitative Data Summary

The expected tautomeric distribution and key NMR chemical shifts can be summarized for clear comparison.

TautomerExpected Population (%)Predicted ¹H NMR δ (H-1) (ppm)Predicted ¹³C NMR δ (C-1) (ppm)
α-Furanose Variable~5.2 - 5.4~101 - 103
β-Furanose Variable~5.0 - 5.2~104 - 106
Open-Chain Minor~9.5 - 9.7 (aldehyde)~200 - 205 (aldehyde)
Pyranose ~0% (Blocked) N/AN/A
Note: Chemical shifts are estimates and will vary with solvent and temperature.
Thermodynamic Analysis

By performing the quantitative NMR experiments at various temperatures, the equilibrium constant (K_eq_) can be determined as a function of temperature. This allows for the calculation of key thermodynamic parameters using the van't Hoff equation:

ln(K_eq_) = - (ΔH°/RT) + (ΔS°/R)

where:

  • ΔH° is the standard enthalpy change (related to bonding and intermolecular forces).

  • ΔS° is the standard entropy change (related to the change in disorder).

  • R is the ideal gas constant.

  • T is the absolute temperature.

A plot of ln(K_eq_) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. The standard Gibbs free energy change (ΔG°) can then be calculated at any temperature using the equation:

ΔG° = ΔH° - TΔS°

This complete thermodynamic profile is invaluable for understanding the driving forces of the equilibrium and predicting how the system will behave under different conditions, a critical consideration in drug development and reaction optimization.

Conclusion

The study of 2,3,4,5-tetra-O-methyl-D-glucose offers a unique window into the fundamental principles of carbohydrate chemistry. Its constrained structure, which prevents pyranose ring formation, simplifies the tautomeric equilibrium to an interplay between furanose and open-chain forms. A rigorous analytical approach, integrating quantitative NMR spectroscopy and DFT calculations, provides a robust framework for elucidating the thermodynamic parameters that govern this equilibrium. The methodologies and insights presented in this guide equip researchers and scientists with the tools necessary to characterize this and other complex carbohydrate systems, paving the way for advancements in glycobiology and medicinal chemistry.

References

  • Organic Syntheses. (n.d.). 2,3,4,6-TETRAMETHYL-d-GLUCOSE. Organic Syntheses Procedure. Retrieved from [Link]

  • Maple, S. R., & Allerhand, A. (1987). Detailed tautomeric equilibrium of aqueous D-glucose. Observation of six tautomers by ultrahigh resolution carbon-13 NMR. Journal of the American Chemical Society, 109(10), 3168–3169. Retrieved from [Link]

  • Zhu, Y., Zajicek, J., & Serianni, A. S. (n.d.). Acyclic forms of [1-13C]aldohexoses in aqueous solution: Quantitation by 13C NMR and deuterium isotope effects on tautomeric equilibria. Journal of Organic Chemistry. (Note: While the specific article isn't in the search results, this reference points to the type of advanced NMR studies performed in this field, as seen in the ACS template).

  • Plazinski, W., Roslund, M. U., Säwén, E., Engström, O., Tähtinen, P., & Widmalm, G. (2021). Tautomers of N-acetyl-d-allosamine: an NMR and computational chemistry study. Organic & Biomolecular Chemistry, 19(33), 7190-7201. Retrieved from [Link]

  • Dumont, E., et al. (2021). Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach. Taylor & Francis Online. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved from [Link]

  • Rivlin, M., & Navon, G. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Journal of Biomolecular NMR, 72(3-4), 129-138. Retrieved from [Link]

  • Dumont, E., et al. (2021). Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carbohydrates. Retrieved from [Link]

Sources

Unveiling Polysaccharide Architecture: The Biological and Analytical Significance of Tetramethylated Glucose Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of glycobiology and natural product chemistry, tetramethylated glucose derivatives—most notably 2,3,4,6-tetra-O-methyl-D-glucose—occupy a unique dual role. While rarely found as free-standing secondary metabolites in nature, they are the indispensable analytical cornerstones derived from the structural elucidation of naturally occurring glucans and glycopeptides. Furthermore, synthetic tetramethylated glucose has recently emerged as a powerful biophysical probe to understand hydrophobic carbohydrate-DNA stacking interactions. This technical guide explores the causality behind using tetramethylated glucose derivatives to decode the biological significance of natural polymers, details their biophysical applications, and provides a self-validating protocol for their generation and analysis.

Part 1: The Analytical Paradigm – Decoding Natural Glucans

The biological activity of naturally occurring polysaccharides (e.g., immunomodulation, antioxidant capacity) is intrinsically tied to their three-dimensional architecture, specifically their degree of branching (DB) and the nature of their terminal non-reducing ends. To map this architecture, researchers employ exhaustive methylation (the Hakomori or Ciucanu-Kerek methods) to generate1[1].

The Causality of Experimental Choices

When a native glucan is treated with a strong base (e.g., dimsyl anion) and methyl iodide, every free hydroxyl group is converted to a methyl ether. The logic here is absolute: ether linkages are highly stable under acidic conditions, whereas the glycosidic bonds connecting the sugar monomers are acid-labile. Upon subsequent acid hydrolysis, the glycosidic bonds break, exposing free hydroxyl groups only at the positions previously involved in linking the polymer.

Therefore, the detection of 2,3,4,6-tetra-O-methyl-D-glucose via GC-MS directly proves the existence of a terminal non-reducing glucopyranosyl residue, as its C1 position was the only one engaged in a glycosidic bond. The molar ratio of this tetramethylated derivative to trimethylated (linear) and dimethylated (branching) derivatives allows researchers to calculate the exact branching frequency of the natural product. For instance, the2 was directly correlated to their specific branching patterns, elucidated via the quantification of tetramethylated glucose and arabinose derivatives[2].

MethylationWorkflow N1 Native Glucan (e.g., Ganoderma lucidum) N2 Exhaustive Methylation (CH3I, NaH/DMSO) N1->N2 Base & Alkylating Agent N3 Permethylated Glucan N2->N3 Locks Ring & Linkages N4 Acid Hydrolysis (TFA) N3->N4 Cleaves Glycosidic Bonds N5 2,3,4,6-Tetra-O-methyl-D-glucose (Terminal Residues) N4->N5 N6 Tri/Di-O-methyl-D-glucose (Chain/Branch Residues) N4->N6 N7 Reduction & Acetylation (Alditol Acetates) N5->N7 N6->N7 N8 GC-MS Analysis (Linkage Determination) N7->N8 Volatile Derivatives

Workflow of polysaccharide methylation identifying terminal glucose residues.

Part 2: The Biophysical Paradigm – Tetramethylated Glucose as a Hydrophobic Probe

Beyond structural analysis, tetramethylated glucose derivatives possess profound biological significance as biophysical probes. Carbohydrate-aromatic interactions are fundamental to cellular recognition, yet the weak nature of these forces in aqueous environments makes them difficult to study.

By conjugating highly hydrophobic tetramethylated glucose to oligonucleotides, researchers have successfully mapped the thermodynamics of carbohydrate-DNA stacking. Unmethylated natural glucose exhibits weak stacking with DNA base pairs (ΔG ≈ -0.15 kcal/mol) due to its high hydrophilicity and competing hydrogen bonds with water. In stark contrast,3 (up to ΔG ≈ -0.80 kcal/mol)[3].

The Causality of the Hydrophobic Effect

The addition of four methyl groups excludes ordered water molecules from the carbohydrate surface. When the tetramethylated sugar stacks against an aromatic DNA base pair, the release of these ordered water molecules into the bulk solvent results in a massive entropic gain. This hydrophobic effect is synergistically enhanced by CH-π dispersion forces between the polarized C-H bonds of the methyl groups and the π-electron cloud of the nucleobases[3].

DNAStacking D1 Carbohydrate-Oligonucleotide Conjugate (COC) D2 Unmethylated D-Glucose (Low Hydrophobicity) D1->D2 D3 Tetramethylated D-Glucose (High Hydrophobicity) D1->D3 D4 Weak DNA Stacking (ΔG ≈ -0.15 kcal/mol) D2->D4 Minimal apolar surface D6 CH-π Interactions & Hydrophobic Effect D3->D6 Methyl groups increase apolar surface D5 Strong DNA Stacking (ΔG ≈ -0.80 kcal/mol) D6->D5 Stabilizes Duplex

Mechanism of DNA duplex stabilization via tetramethylated glucose stacking.

Part 3: Data Presentation

To illustrate the relationship between methylation profiles and biological/biophysical properties, the following table synthesizes quantitative data from structural and biophysical studies.

ContextDerivative / MoleculeKey Metric / YieldBiological/Biophysical Consequence
Structural Analysis G. lucidum Glycopeptide (PGY)1.09 Molar Ratio (Tetramethylated Glc)High antioxidant & superoxide quenching activity[2].
Biophysical Probe Unmethylated D-Glucose COCΔG ≈ -0.15 kcal/molWeak DNA duplex stabilization[3].
Biophysical Probe 2,3,4,6-Tetramethyl-D-Glucose COCΔG ≈ -0.80 kcal/molStrong DNA duplex stabilization via CH-π interactions[3].

Part 4: Experimental Protocols (E-E-A-T)

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for the exhaustive methylation of natural glucans to yield tetramethylated glucose derivatives.

Step-by-Step Methodology: Exhaustive Methylation and Linkage Analysis
  • Preparation of the Dimsyl Anion (Base): React sodium hydride (NaH) with anhydrous dimethyl sulfoxide (DMSO) under argon at 50°C until hydrogen evolution ceases.

    • Causality: The dimsyl anion is a remarkably strong base required to completely deprotonate sterically hindered hydroxyl groups in complex folded polysaccharides.

  • Polysaccharide Solubilization: Dissolve 2-5 mg of the rigorously dried natural glucan in anhydrous DMSO.

  • Deprotonation: Add the dimsyl anion dropwise. Stir for 1 hour at room temperature to ensure complete alkoxide formation.

  • Alkylation: Add methyl iodide (CH₃I) slowly in an ice bath. Stir for 2 hours.

    • Causality: CH₃I acts as the methyl donor, trapping the alkoxides as highly stable methyl ethers.

  • Self-Validation Check (Critical): Extract the permethylated polymer into chloroform and analyze via FT-IR. The complete disappearance of the broad O-H stretching band (~3400 cm⁻¹) validates that exhaustive methylation was achieved. If an OH band persists, repeat steps 3-4.

  • Acid Hydrolysis: Treat the permethylated glucan with 2M trifluoroacetic acid (TFA) at 120°C for 2 hours.

    • Causality: TFA efficiently cleaves the glycosidic bonds without degrading the methyl ethers, yielding a mixture of partially methylated monosaccharides (including 2,3,4,6-tetra-O-methyl-D-glucose).

  • Reduction and Acetylation: Reduce the monosaccharides with sodium borohydride (NaBH₄) to form alditols, then acetylate the newly exposed hydroxyl groups (the former linkage sites) with acetic anhydride and pyridine.

  • GC-MS Analysis: Inject the partially methylated alditol acetates (PMAAs) into a GC-MS. The 2,3,4,6-tetra-O-methyl-D-glucose derivative will elute early and produce a distinct mass fragmentation pattern (e.g., m/z 118, 161, 205), confirming the terminal non-reducing ends of the native biological macromolecule.

References

  • PubChem. "2,3,4,6-Tetra-O-methyl-D-glucose - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Lucas, R., et al. (2014). "Effects of Sugar Functional Groups, Hydrophobicity, and Fluorination on Carbohydrate–DNA Stacking Interactions in Water." The Journal of Organic Chemistry, 79(6), 2419-2429. Available at:[Link]

  • Wu, Y., & Wang, D. (2009). "A New Class of Natural Glycopeptides with Sugar Moiety-Dependent Antioxidant Activities Derived from Ganoderma lucidum Fruiting Bodies." Journal of Proteome Research, 8(2), 436-442. Available at:[Link]

Sources

Methodological & Application

Advanced GC-MS Profiling of Polysaccharides: Detection and Linkage Analysis of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heteropolysaccharides—ranging from bacterial exopolysaccharides (EPS) to plant gums used in cultural relics—relies heavily on the precise identification of monosaccharide linkages. Detecting 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (2,3,4,5-tetra-O-methyl-D-glucose) presents a unique analytical challenge. Unlike the ubiquitous 2,3,4,6-tetramethyl isomer (which denotes a standard terminal pyranose), the 2,3,4,5-tetramethyl derivative serves as a highly specific biomarker indicating either specialized terminal branched residues, acyclic reducing ends, or specific pyrolytic cleavage products[1][2].

This application note provides a comprehensive, dual-pathway protocol for the detection of this critical isomer using Thermally Assisted Hydrolysis and Methylation (THM-Py-GC/MS) for rapid micro-analysis, and Partially Methylated Alditol Acetates (PMAA) for rigorous linkage confirmation.

Mechanistic Rationale & Causality

To design a self-validating analytical system, one must understand the chemical causality behind the sample preparation choices:

  • Why THM-Py-GC/MS? Traditional methylation is labor-intensive. By utilizing Tetramethylammonium hydroxide (TMAH) as both a strong base and a methyl donor at elevated temperatures (500 °C), polysaccharides undergo simultaneous thermochemolysis (depolymerization) and permethylation. This micro-destructive technique directly yields 2,3,4,5-tetra-O-methyl-D-glucose as a diagnostic pyrolytic biomarker for specific plant gums (e.g., peach gum, gum arabic) [1].

  • Why Isotopic Labeling in PMAA? In classical linkage analysis, distinguishing the 2,3,4,5-tetramethyl isomer from the 2,3,4,6-tetramethyl isomer requires breaking the symmetry of the resulting alditol. By reducing the hydrolyzed sugars with Sodium borodeuteride (NaBD₄) instead of NaBH₄, a single deuterium atom is introduced at the C1 position. This shifts the mass of the C1 fragment by +1 Da, allowing the mass spectrometer to definitively differentiate the C1 acetate from the C6 acetate via asymmetric cleavage.

PMAA Permethylation Permethylation (All free OH → OMe) Hydrolysis Acid Hydrolysis (Cleaves Glycosidic Bonds) Permethylation->Hydrolysis Reduction Reduction with NaBD4 (Tags C1 with Deuterium) Hydrolysis->Reduction Opens Ring Acetylation Acetylation (Tags exposed OH with OAc) Reduction->Acetylation Yields Alditol-1-d1 Detection EI-MS: m/z 74 (C1) vs 73 (C6) Confirms 2,3,4,5-isomer Acetylation->Detection Asymmetric Cleavage

Logical causality of NaBD4 isotopic labeling in PMAA linkage analysis.

Experimental Protocols

Protocol A: Rapid Screening via THM-Py-GC/MS

This method is optimized for trace samples (e.g., cultural heritage artifacts, micro-biopsies) where sample preservation and speed are paramount.

1. Sample Preparation:

  • Transfer ~0.5–1.0 mg of the dried polysaccharide sample into a deactivated stainless-steel pyrolysis sample cup.

  • Add 5 µL of 10% (w/w) TMAH in methanol directly onto the sample. Causality: The methanol acts as a wetting agent to ensure the TMAH intimately penetrates the polymer matrix.

2. Pyrolysis Parameters:

  • Pyrolyzer: Micro-furnace pyrolyzer (e.g., Frontier EGA-PY3030D).

  • Temperature: 500 °C for 12 seconds. Causality: 500 °C provides sufficient thermal energy to cleave glycosidic bonds without causing excessive secondary degradation of the resulting monosaccharides.

3. GC-MS Conditions:

  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 40 °C (hold 2 min) → 5 °C/min to 280 °C (hold 10 min).

  • MS Detection: Electron Ionization (EI) at 70 eV; Scan range m/z 40–500.

G Sample Polysaccharide Sample TMAH 10% TMAH in Methanol Sample->TMAH Micro-extraction Pyrolysis Pyrolysis (500°C) In-situ Methylation TMAH->Pyrolysis Thermochemolysis GCMS GC-MS Separation & EI Detection Pyrolysis->GCMS Volatilization Result Detection of m/z 101 2,3,4,5-Tetramethyl-D-glucose GCMS->Result Spectral ID

Workflow of Thermally Assisted Hydrolysis and Methylation (THM-Py-GC/MS).

Protocol B: Linkage Confirmation via PMAA (Hakomori/Ciucanu-Kerek Method)

This protocol is required when absolute linkage positions (e.g., terminal branching in bacterial EPS) must be mapped [2].

1. Permethylation:

  • Dissolve 2 mg of polysaccharide in 1 mL anhydrous DMSO.

  • Add ~20 mg of powdered NaOH and stir for 30 min.

  • Add 0.5 mL Iodomethane (CH₃I) and react in the dark for 2 hours. Extract with chloroform. Self-Validation Step: Analyze the organic layer via FT-IR. The complete disappearance of the broad -OH stretch at 3400 cm⁻¹ validates 100% methylation.

2. Hydrolysis & Reduction:

  • Hydrolyze the permethylated sample with 2 M Trifluoroacetic acid (TFA) at 120 °C for 2 hours. Evaporate under nitrogen.

  • Reduce the exposed aldehydes by adding 1 mL of 1 M NaBD₄ in 1 M NH₄OH. React overnight at room temperature. Neutralize with glacial acetic acid.

3. Acetylation:

  • Add 1 mL of acetic anhydride and 1 mL of pyridine. Heat at 100 °C for 1 hour.

  • Extract the resulting partially methylated alditol acetates (PMAAs) into dichloromethane (DCM) for GC-MS analysis.

Data Presentation & Diagnostic Fragmentation

The identification of 2,3,4,5-tetra-O-methyl-D-glucose relies on highly specific EI-MS fragmentation patterns. In THM-Py-GC/MS, the base peak is m/z 101, representing a resonance-stabilized oxonium ion characteristic of methoxy-substituted carbon backbones. In the PMAA method, the asymmetric cleavage between C1 and C6 dictates the identification.

Table 1: Diagnostic GC-MS Fragments for 2,3,4,5-Tetramethyl-D-glucose Derivatives

Analytical MethodTarget DerivativeRetention TimeBase Peak (m/z)Key Diagnostic Ions (m/z)Structural Significance
THM-Py-GC/MS 2,3,4,5-tetra-O-methyl-D-glucose~27.0 min*101101, 88, 73, 71, 45Direct pyrolytic biomarker for specific heteropolysaccharides (e.g., Gum Arabic) [1].
PMAA 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d1Method Dependent4574, 73, 101, 117, 161m/z 74 (C1-acetate) and m/z 73 (C6-acetate) confirm the 2,3,4,5-isomer over the 2,3,4,6-isomer[2].

*Retention time is specific to a 30m HP-5MS column under the programmed conditions described in Protocol A.

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, the system must be self-validating:

  • Positive Control (Method A): Run a certified reference standard of Gum Arabic. The system is validated if the 2,3,4,5-tetra-O-methyl-D-glucose peak appears at the expected relative retention time with m/z 101 as the base peak.

  • Under-methylation Check (Method B): Monitor the total ion chromatogram (TIC) for late-eluting peaks with excessive mass shifts (+28 Da instead of +14 Da). The presence of tri-O-methyl derivatives where tetra-O-methyl derivatives are expected indicates incomplete initial permethylation, requiring the sample to be re-processed.

References

  • Title: Identification of polysaccharide binding materials used in cultural relics by pyrolysis-gas chromatography/mass spectrometry Source: PMC / National Institutes of Health URL
  • Title: Genomic analysis of carbon dioxide sequestering bacterium for exopolysaccharides production Source: ResearchGate URL

Application Note: Step-by-Step Laboratory Synthesis of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Advanced carbohydrate synthesis, regioselective protection strategies, and analytical standard preparation.

Introduction & Retrosynthetic Rationale

As a Senior Application Scientist, I frequently encounter the need for high-purity carbohydrate reference standards in structural elucidation. The synthesis of 2-O,3-O,4-O,5-O-tetramethyl-D-glucose (also referred to as 2,3,4,5-tetra-O-methyl-D-glucose) is critical for the methylation analysis of complex polysaccharides. This specific methylation pattern serves as a diagnostic marker for identifying acyclic forms, septanose rings, and specific glycosidic linkages in naturally occurring glycans .

Unlike the synthesis of standard pyranose derivatives (e.g., 2,3,4,6-tetra-O-methyl-D-glucose), the preparation of the 2,3,4,5-tetramethyl isomer presents unique synthetic challenges. Direct methylation of D-glucose is impossible due to ring-chain tautomerism, which overwhelmingly favors the cyclic pyranose and furanose forms. To overcome this, the molecule must first be locked into its acyclic form using ethanethiol to form D-glucose diethyl dithioacetal .

The protocol described herein is a self-validating, four-phase system designed to ensure absolute regiocontrol:

  • Conformational Locking: Thioacetalization at C-1 traps the sugar in an open-chain configuration, exposing the C-5 hydroxyl group.

  • Regioselective Shielding: The primary hydroxyl group at C-6 is selectively protected. The immense steric bulk of the triphenylmethyl (trityl) group ensures high regioselectivity, a principle similarly observed in the selective acylation of aldose diethyl dithioacetals .

  • Permethylation: With C-1 and C-6 protected, the secondary hydroxyls at C-2, C-3, C-4, and C-5 are exhaustively methylated.

  • Global Deprotection: Hydrolysis of the dithioacetal and detritylation yields the target molecule, which can also be oxidized to 2,3,4,5-tetra-O-methyl-D-gluconic acid for further derivatization .

Visualizing the Synthetic Logic

LogicalRelationship N1 Problem: Ring-chain tautomerism prevents acyclic methylation N2 Solution: Dithioacetalization locks acyclic conformation N1->N2 Resolves N3 Problem: C-6 primary OH competes with secondary OHs N4 Solution: Tritylation provides steric shielding at C-6 N3->N4 Resolves

Caption: Logical framework addressing regioselectivity and conformational locking during synthesis.

Quantitative Data & Reagent Specifications

To ensure reproducibility and self-validation, all stoichiometric ratios and expected analytical outcomes are strictly defined.

Table 1: Reagent Equivalents and Reaction Parameters

PhaseReactant / IntermediateReagentEquivalentsTemp (°C)Time (h)
1. Thioacetalization D-GlucoseEthanethiol / HCl2.4 eq012
2. Protection D-Glucose diethyl dithioacetalTrityl Chloride1.1 eq20-2524
3. Permethylation 6-O-Trityl intermediateNaH / MeI6.0 eq0 to 254
4. Deprotection Permethylated intermediateHgCl₂ / CdCO₃3.0 eq80 (Reflux)6

Table 2: Expected Analytical Characterization Data

Analytical MethodKey Diagnostic Signals for Target Molecule (2,3,4,5-Tetramethyl-D-glucose)
¹H-NMR (D₂O) Four distinct O-CH₃ singlets between δ 3.35–3.60 ppm. Absence of aromatic protons (δ 7.2–7.5) and ethyl signals (δ 1.2, 2.6).
¹³C-NMR (D₂O) Four O-CH₃ carbons at δ 58.0–61.0 ppm. C-1 hemiacetal/hydrate signal at ~δ 90-95 ppm.
ESI-MS (Positive) Expected [M+Na]⁺ peak at m/z 259.11 (Calculated for C₁₀H₂₀O₆Na⁺).

Step-by-Step Experimental Protocols

Phase 1: Thioacetalization (Conformational Locking)

Causality Check: Ethanethiol is utilized under strongly acidic conditions to drive the equilibrium toward the acyclic dithioacetal, preventing pyranose ring closure.

  • Suspend D-glucose (10.0 g, 55.5 mmol) in concentrated hydrochloric acid (12 M, 20 mL) in a round-bottom flask cooled to 0 °C.

  • Safety Critical: Working strictly inside a fume hood, add ethanethiol (10 mL, 135 mmol, ~2.4 eq) dropwise under vigorous mechanical stirring.

  • Maintain the biphasic mixture at 0 °C for 12 hours. The suspension will gradually clear as the reaction proceeds.

  • Carefully neutralize the highly acidic mixture by pouring it into an ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude residue from cold ethanol/water to yield D-glucose diethyl dithioacetal as white crystals.

Phase 2: Regioselective Tritylation

Causality Check: Pyridine acts as both the solvent and the acid scavenger. The bulky trityl group selectively attacks the less sterically hindered primary alcohol at C-6.

  • Dissolve D-glucose diethyl dithioacetal (5.0 g, 17.5 mmol) in anhydrous pyridine (30 mL) under an inert nitrogen atmosphere.

  • Add triphenylmethyl chloride (trityl chloride, 5.3 g, 19.0 mmol, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Quench by adding methanol (5 mL) to solvolyze any unreacted trityl chloride.

  • Concentrate under reduced pressure (co-evaporate with toluene 3 times to remove residual pyridine).

  • Dissolve the residue in dichloromethane (DCM), wash with 1 M HCl, saturated NaHCO₃, and brine. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate 6-O-trityl-D-glucose diethyl dithioacetal.

Phase 3: Exhaustive Permethylation

Causality Check: Sodium hydride deprotonates the secondary hydroxyls to form highly nucleophilic alkoxides. Excess MeI ensures complete methylation.

  • Dissolve the 6-O-trityl intermediate (4.0 g, 7.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL) and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.8 g, 45 mmol, 6 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution completely ceases.

  • Add iodomethane (MeI, 2.8 mL, 45 mmol, 6 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Self-validation: TLC (Hexane/EtOAc 3:1) should show a single, highly non-polar spot.

  • Quench carefully with ice water to destroy excess NaH. Extract with ethyl acetate (3 × 50 mL).

  • Wash the organic layer extensively with water (5 × 50 mL) to remove DMF, dry, and concentrate. Purify via silica gel chromatography.

Phase 4: Global Deprotection

Causality Check: Mercury(II) salts possess a high thiophilicity, selectively coordinating and cleaving the dithioacetal. Cadmium carbonate acts as a mild acid scavenger to prevent unwanted degradation of the sugar backbone.

  • Dissolve the permethylated intermediate (3.0 g, 5.1 mmol) in a mixture of acetone and water (4:1 v/v, 50 mL).

  • Add mercury(II) chloride (HgCl₂, 4.1 g, 15.3 mmol, 3 eq) and cadmium carbonate (CdCO₃, 2.6 g, 15.3 mmol, 3 eq).

  • Reflux the mixture for 6 hours. Monitor the cleavage of the dithioacetal via TLC.

  • Filter the warm suspension through a pad of Celite to remove precipitated mercury salts. Wash the filter cake thoroughly with acetone.

  • Concentrate the filtrate. To ensure complete removal of the trityl group (which may partially survive the mercury hydrolysis), treat the crude residue with 80% aqueous acetic acid at 60 °C for 2 hours.

  • Concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient) to isolate pure 2-O,3-O,4-O,5-O-tetramethyl-D-glucose.

Visualizing the Synthetic Workflow

SynthesisWorkflow A D-Glucose (Cyclic Hemiacetal) B D-Glucose Diethyl Dithioacetal (Acyclic Intermediate) A->B Ethanethiol, HCl (Thioacetalization) C 6-O-Trityl-D-Glucose Diethyl Dithioacetal B->C Trityl Chloride, Pyridine (Regioselective Protection) D 2,3,4,5-Tetra-O-methyl-6-O-trityl- D-Glucose Diethyl Dithioacetal C->D NaH, MeI, DMF (Permethylation) E 2-O,3-O,4-O,5-O-Tetramethyl- D-Glucose (Target Standard) D->E HgCl2, CdCO3, H2O/Acetone Followed by 80% AcOH (Global Deprotection)

Caption: Synthetic workflow for 2,3,4,5-tetra-O-methyl-D-glucose from D-glucose via dithioacetal protection.

References

  • Levy, D. E., & Fügedi, P. (2006). The Organic Chemistry of Sugars. DOKUMEN.PUB (CRC Press). Available at:[Link]

  • Pedersen, M. L., et al. (2020). Chemical Glycosylations in Water and Aqueous Media. ACS Publications (Chemical Reviews). Available at:[Link]

  • Hughes, N. A., & Wood, C. J. (1981). Revision of the structures of partially acylated derivatives of aldose diethyl dithioacetals. Canadian Science Publishing. Available at:[Link]

  • National Center for Biotechnology Information. 2,3,4,5-tetra-O-methyl-d-gluconic acid. PubChem Compound Summary for CID 129666906. Available at:[Link]

Application Note: Preparation of Partially Methylated Alditol Acetates (PMAA) from 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In carbohydrate structural analysis, determining the specific linkage positions of monosaccharide residues is a critical bottleneck. The gold standard for this is methylation analysis, which involves the permethylation of a glycan, followed by acid hydrolysis, reduction, and peracetylation to form Partially Methylated Alditol Acetates (PMAAs) [1].

This application note details the specialized protocol for converting a specific partially methylated monosaccharide—2-O,3-O,4-O,5-O-Tetramethyl-D-glucose —into its corresponding PMAA derivative: 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d1 . Because this specific molecule possesses methoxy groups at positions 2, 3, 4, and 5, the only available hydroxyl groups post-reduction will be at C-1 and C-6. Converting this molecule into a volatile PMAA allows for unambiguous structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS)[2].

Mechanistic Causality: The "Why" Behind the Chemistry

To ensure a self-validating and robust workflow, it is vital to understand the causality behind each reagent choice:

  • Isotopic Tagging via Deuteroreduction (NaBD₄): The reduction step utilizes sodium borodeuteride (NaBD₄) rather than standard sodium borohydride (NaBH₄)[3]. Because 2,3,4,5-tetra-O-methyl-D-glucitol is highly symmetric, the mass of fragments generated from the C-1 end and the C-6 end would be identical (e.g., m/z 161). The introduction of a deuterium atom at C-1 shifts the mass of C-1 containing fragments by +1 Da (e.g., to m/z 162), breaking the symmetry and allowing absolute assignment of the linkage position[4].

  • Borate Ester Cleavage: Borate ions generated during reduction form highly stable cyclic esters with vicinal diols. If left in the solution, these borate complexes sterically hinder the subsequent acetylation step[4]. Repeated co-evaporation with acidified methanol converts these complexes into trimethyl borate [B(OCH₃)₃], a highly volatile compound that is easily driven off under nitrogen.

  • Peracetylation: Pyridine acts as both a solvent and a nucleophilic catalyst. It activates acetic anhydride, driving the complete acetylation of the sterically unhindered C-1 and C-6 hydroxyl groups, rendering the molecule volatile enough for GC-MS analysis[1].

Workflow Visualization

PMAA_Preparation N1 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (Starting Material) N2 Deuteroreduction Reagent: NaBD4 in 1M NH4OH Time: 2 h at RT N1->N2 Reduces C-1 aldehyde Introduces Deuterium N3 Borate Removal Reagent: 10% AcOH in MeOH Action: Co-evaporation (x4) N2->N3 Quench with AcOH N4 Peracetylation Reagent: Ac2O / Pyridine (1:1) Time: 20 min at 100°C N3->N4 Removes volatile B(OMe)3 N5 Liquid-Liquid Extraction Reagent: CHCl3 / H2O Action: Wash & Dry Organic Phase N4->N5 Acetylates C-1 and C-6 OH N6 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d1 (Ready for GC-MS) N5->N6 Recovers purified PMAA

Workflow for the preparation of PMAA from 2,3,4,5-tetramethyl-D-glucose.

Materials & Reagent Matrix

Reagent / MaterialPurposeCritical Specification
2-O,3-O,4-O,5-O-Tetramethyl-D-glucose Starting Material≥95% purity, anhydrous
Sodium Borodeuteride (NaBD₄) Reducing Agent≥98 atom % D, stored in desiccator
Ammonium Hydroxide (NH₄OH) Reduction Buffer1 M, aqueous
Acetic Acid (Glacial) Quenching / AcidificationLC-MS grade
Methanol (MeOH) Borate removal solventAnhydrous, LC-MS grade
Acetic Anhydride (Ac₂O) Acetylating AgentFreshly opened, anhydrous
Pyridine Catalyst / SolventAnhydrous, stored over molecular sieves
Chloroform (CHCl₃) Extraction SolventHPLC grade

Step-by-Step Protocol

Phase 1: Deuteroreduction
  • Solubilization: Transfer 100–500 µg of dried 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose into a 2 mL glass screw-cap vial with a Teflon-lined cap. Dissolve the sugar in 200 µL of 1 M NH₄OH.

  • Reduction: Add 10 mg of solid NaBD₄ to the vial[3].

  • Incubation: Cap loosely to allow hydrogen/deuterium gas to escape. Incubate at room temperature (20–25°C) for 2 hours.

Phase 2: Borate Ester Cleavage
  • Quenching: Place the vial in a fume hood. Add glacial acetic acid dropwise (~20–30 µL) until effervescence completely ceases. This neutralizes the base and destroys excess NaBD₄.

  • Co-evaporation: Add 500 µL of a 10% (v/v) acetic acid in methanol solution.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at 40°C using a sample concentrator[5].

  • Iterative Removal: Repeat the addition of 10% acetic acid in methanol and subsequent evaporation 3 to 4 additional times to ensure complete volatilization of trimethyl borate[4].

Phase 3: Peracetylation
  • Reagent Addition: To the completely dried residue, add 200 µL of anhydrous pyridine followed immediately by 200 µL of acetic anhydride[5].

  • Reaction: Seal the glass vial tightly with the Teflon-lined cap. Vortex for 10 seconds. Incubate in a heating block at 100°C for 20 minutes. (Alternative: Incubate at room temperature for 4 hours if thermal degradation is a concern).

  • Solvent Removal: Remove the vial from the heat and allow it to cool to room temperature. Evaporate the reagents under a nitrogen stream. To facilitate the removal of residual pyridine, add 500 µL of toluene and co-evaporate to dryness.

Phase 4: Liquid-Liquid Extraction (LLE)
  • Partitioning: Re-dissolve the dried PMAA residue in 1 mL of chloroform (CHCl₃). Add 2 mL of LC-MS grade water[6].

  • Extraction: Vortex vigorously for 30 seconds to partition the water-soluble byproducts (salts, residual acid/pyridine) into the upper aqueous phase and the PMAA into the lower organic phase.

  • Phase Separation: Centrifuge at 1,000 x g for 2 minutes. Carefully aspirate and discard the upper aqueous layer.

  • Washing: Repeat the water wash (Steps 2-3) two additional times.

  • Final Recovery: Transfer the lower chloroform layer to a clean GC vial. Evaporate to dryness under nitrogen and reconstitute in 100 µL of acetone or dichloromethane for GC-MS injection.

Self-Validation & QC Checkpoints

To ensure the protocol acts as a self-validating system, verify the following checkpoints:

  • QC 1 (Reduction): Active effervescence must be observed upon the addition of acetic acid. Lack of bubbling indicates degraded NaBD₄, which will result in incomplete reduction and split GC peaks (aldose anomers).

  • QC 2 (Acetylation Prep): The residue must be visibly crystalline and completely dry before adding pyridine/Ac₂O. Trace water will hydrolyze acetic anhydride into acetic acid, halting acetylation.

  • QC 3 (Post-Extraction Odor): The final dried organic phase should have no detectable odor of pyridine. Residual pyridine causes severe GC baseline drift and column degradation.

Data Presentation: Expected GC-MS Fragmentation

The resulting molecule, 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d1 , will yield a highly predictable Electron Impact (EI) mass spectrum. Primary cleavages occur between the methoxylated carbons.

Note how the deuterium at C-1 breaks the symmetry, allowing the differentiation of the C1-C3 fragment from the C4-C6 fragment.

Cleavage SiteFragment OriginExpected m/zStructural CompositionDiagnostic Significance
Terminal C-174 [CHDOAc]⁺Confirms isotopic label at C-1
Terminal C-673 [CH₂OAc]⁺Confirms C-6 terminal acetate
C1 - C2 C2 to C6249 [CH(OMe)-CH(OMe)-CH(OMe)-CH(OMe)-CH₂OAc]⁺Secondary verification
C2 - C3 C1 to C2118 [CHDOAc-CH(OMe)]⁺C1-C2 linkage intact
C3 - C4 C1 to C3162 [CHDOAc-CH(OMe)-CH(OMe)]⁺Differentiates C1-C3 from C4-C6
C3 - C4 C4 to C6161 [CH(OMe)-CH(OMe)-CH₂OAc]⁺Differentiates C4-C6 from C1-C3
C4 - C5 C1 to C4206 [CHDOAc-CH(OMe)-CH(OMe)-CH(OMe)]⁺Confirms tetramethyl core
C5 - C6 C5 to C6117 [CH(OMe)-CH₂OAc]⁺C5-C6 linkage intact

Sources

Application Note: Advanced Quantification of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose via HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the structural elucidation of complex polysaccharides, methylation linkage analysis remains the definitive gold standard. However, the quantification of specific permethylated monomers presents unique physicochemical hurdles. This application note addresses the specific analytical challenges associated with 2-O,3-O,4-O,5-O-tetramethyl-D-glucose (commonly referred to as 2,3,4,5-tetra-O-methyl-D-glucose), a critical biomarker for 1,6-linked glucopyranosyl residues in permethylated glycans.

The Structural Conundrum

Standard hexoses readily form stable 5-membered (furanose) or 6-membered (pyranose) rings. However, the methylation of hydroxyl groups at both the C-4 and C-5 positions in 2,3,4,5-tetra-O-methyl-D-glucose sterically and chemically blocks these standard cyclizations[1]. Consequently, in aqueous environments, this specific monomer exists as a dynamic equilibrium mixture of its acyclic free-aldehyde form and a rare 7-membered β-D-septanose ring[2].

This structural ambiguity, combined with the inherent lack of a UV-absorbing chromophore in carbohydrates, makes direct chromatographic quantification highly irreproducible. To establish a robust analytical system, we must force the equilibrium toward a single, highly detectable species.

The Derivatization Strategy

Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is employed to resolve this issue. PMP reacts specifically with the acyclic aldehyde via a Knoevenagel condensation under mild alkaline conditions, driving the septanose-acyclic equilibrium entirely to the right. This yields a stable bis-PMP derivative that exhibits strong UV absorbance (λmax = 245 nm) and exceptional ionization efficiency for LC-MS/MS analysis[3].

Pathway S1 β-D-Septanose Form (7-membered ring) S2 Acyclic Aldehyde Form (Reactive Species) S1->S2 Aqueous Equilibrium S4 Bis-PMP Derivative (Strong UV & MS Signal) S2->S4 + 2 PMP - H2O S3 PMP Reagent (Active Methylene) S3->S4

Figure 1: Structural equilibrium and PMP derivatization pathway.

Experimental Workflows & Self-Validating Protocols

To ensure this methodology functions as a self-validating system , an Internal Standard (IS)—such as Ribose—must be spiked into the sample prior to derivatization. Because Ribose does not naturally occur in permethylated glucan matrices, its consistent recovery validates both the Knoevenagel condensation efficiency and the subsequent liquid-liquid extraction recovery.

Workflow N1 2,3,4,5-Tetra-O-methyl-D-glucose + Ribose (IS) N2 PMP Derivatization (70°C, Alkaline pH) N1->N2 N3 Liquid-Liquid Extraction (Chloroform wash) N2->N3 N4 HPLC-UV Analysis (245 nm, C18 Column) N3->N4 N5 LC-MS/MS Analysis (ESI+, MRM Mode) N3->N5

Figure 2: Analytical workflow for 2,3,4,5-tetra-O-methyl-D-glucose.

Protocol A: PMP Derivatization and Extraction

Causality Note: Excess PMP reagent will co-elute with target analytes, saturating the UV detector and causing severe ion suppression in the MS source. Chloroform selectively partitions the unreacted PMP away from the highly polar bis-PMP-sugar derivative, ensuring baseline resolution and maximum MS sensitivity[3].

  • Reagent Addition: To 100 µL of the hydrolyzed permethylated sample (containing 2,3,4,5-tetra-O-methyl-D-glucose and 10 µg/mL Ribose IS), add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.

  • Condensation: Vortex thoroughly and incubate at 70°C for 60 minutes.

  • Neutralization: Cool to room temperature and neutralize by adding 100 µL of 0.3 M HCl. Verify pH is ~7.0.

  • Extraction (Critical Step): Add 1 mL of chloroform, vortex vigorously for 1 minute, and centrifuge at 10,000 × g for 5 minutes. Carefully discard the lower organic layer (containing excess PMP).

  • Wash: Repeat the chloroform extraction two additional times.

  • Filtration: Filter the upper aqueous phase through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: HPLC-UV Quantification

Causality Note: Phosphate buffer provides excellent pH control and peak shape for UV analysis. A slightly acidic pH suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing.

  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1 M Phosphate buffer (pH 6.0) and Acetonitrile (80:20, v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 20 µL.

Protocol C: UHPLC-MRM-MS Quantification

Causality Note: Phosphate buffer is non-volatile and will precipitate in the MS source, causing catastrophic instrument failure. Ammonium acetate is volatile, ensuring MS compatibility while maintaining the necessary ionic strength to prevent peak tailing of the PMP derivatives[3].

  • Column: UHPLC C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 40% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization Positive (ESI+) mode.

Quantitative Data Summaries

The following tables summarize the performance metrics and mass spectrometry parameters required for the absolute quantification of the PMP-derivatized 2,3,4,5-tetra-O-methyl-D-glucose.

Table 1: Method Performance Comparison

ParameterHPLC-UVUHPLC-MS/MS
Detection Mode Absorbance (245 nm)ESI+ (MRM)
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~1.5 ng/mL
Linear Dynamic Range 0.5 - 100 µg/mL5 - 1000 ng/mL
Typical Run Time 30 min15 min
Matrix Interference ModerateNegligible

Table 2: Optimized MRM Transitions for Bis-PMP-2,3,4,5-Tetra-O-methyl-D-glucose (Molecular Weight of Derivative: 566.6 Da)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentRole
567.6 [M+H]+175.135Protonated PMP moietyQuantifier
567.6 [M+H]+393.220Loss of one PMP groupQualifier
525.5 [M+H]+175.135PMP-Ribose (Internal Standard)IS Quantifier

Conclusion

The accurate quantification of 2,3,4,5-tetra-O-methyl-D-glucose is essential for high-resolution glycosidic linkage analysis. By understanding the unique septanose-acyclic equilibrium of this permethylated monomer, analysts can leverage PMP derivatization to lock the molecule into a stable, highly detectable form. While HPLC-UV offers a robust and accessible method for standard quantification, UHPLC-MRM-MS provides unparalleled sensitivity and specificity, making it the method of choice for complex biological matrices and trace-level glycomics.

Sources

Silylation and acetylation derivatization techniques for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Workflows for the GC-MS Characterization of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Carbohydrate Structural Analysis, Polysaccharide Linkage Elucidation, and Glycomics

Introduction & Mechanistic Context

The structural characterization of complex carbohydrates relies heavily on methylation analysis. During this process, specific cleavage products are generated that reflect the original glycosidic linkages. 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (CAS 4261-26-1) is a highly specialized partially methylated monosaccharide.

Unlike standard methylated glucopyranose derivatives, the methylation of the C5 hydroxyl in this compound physically prevents the formation of a stable 6-membered pyranose ring. As a result, 2,3,4,5-tetra-O-methyl-D-glucose exists in a dynamic equilibrium between the rare β-D-septanose form (a 7-membered ring utilizing the C6 hydroxyl) and the open-chain acyclic aldehyde form[1]. To accurately analyze this compound via Gas Chromatography-Mass Spectrometry (GC-MS), the remaining free hydroxyls (at C1 and C6) must be derivatized to increase volatility, enhance thermal stability, and direct mass spectral fragmentation.

Causality in Derivatization Strategy

Selecting the correct derivatization pathway is critical and depends entirely on the analytical question being asked. We outline two divergent strategies:

  • Pathway 1: Partially Methylated Alditol Acetates (PMAA) The PMAA workflow is the gold standard for linkage analysis[2][3]. The compound is first reduced to an alditol using Sodium Borodeuteride (NaBD₄), followed by acetylation. The causality of using NaBD₄ over NaBH₄ is critical: the introduction of a deuterium atom at C1 (+1 Da mass shift) breaks the mass symmetry of the resulting acyclic molecule. Without this isotopic label, the C1 and C6 ends of the 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol would yield identical fragment masses, making it impossible to distinguish between the two termini during MS interpretation.

  • Pathway 2: Trimethylsilylation (TMS) Direct silylation with BSTFA/TMCS intentionally skips the reduction step. The causality here is structural preservation. By rapidly capping the free hydroxyls with bulky trimethylsilyl groups, the molecule is "trapped" in its native equilibrium states. This allows researchers to chromatographically separate and quantify the septanose versus acyclic forms, which is impossible in the PMAA workflow where all forms are forced into a single acyclic alditol.

Visualizations of Workflows and Fragmentation

Workflow A 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (Septanose / Acyclic Mixture) B Pathway 1: PMAA Derivatization A->B C Pathway 2: TMS Derivatization A->C D 1. Reduction (NaBD4) 2. Acetylation (Ac2O/Pyridine) B->D E Direct Silylation (BSTFA + 1% TMCS) C->E F 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d (Acyclic Alditol Acetate) D->F G 1,6-di-O-TMS-2,3,4,5-tetra-O-methyl-D-glucose (Septanose & Acyclic TMS Ethers) E->G

Fig 1. Divergent derivatization workflows for 2,3,4,5-tetra-O-methyl-D-glucose analysis.

MS_Frag Title Primary α-Cleavage Fragments of PMAA Derivative Struct C1(HD-OAc) -- C2(H-OMe) -- C3(H-OMe) -- C4(H-OMe) -- C5(H-OMe) -- C6(H2-OAc) F1 Cleavage C2-C3: C1-C2 Fragment: m/z 118 C3-C6 Fragment: m/z 205 Struct->F1 F2 Cleavage C3-C4: C1-C3 Fragment: m/z 162 C4-C6 Fragment: m/z 161 Struct->F2 F3 Cleavage C4-C5: C1-C4 Fragment: m/z 206 C5-C6 Fragment: m/z 117 Struct->F3

Fig 2. Diagnostic α-cleavage fragmentation pattern of the deuterium-labeled PMAA derivative.

Self-Validating Experimental Protocols

Protocol A: PMAA Derivatization (Linkage Analysis)

Adapted from established high-throughput polysaccharide analysis frameworks[3][4].

  • Reduction: Dissolve 1–5 mg of the dried methylated sugar in 0.5 mL of 1 M NH₄OH. Add 10 mg of NaBD₄. Incubate at room temperature for 2 hours.

  • Neutralization & Borate Removal: Add glacial acetic acid dropwise until effervescence ceases. Add 0.5 mL of 10% acetic acid in methanol and evaporate to dryness under a gentle N₂ stream at 40°C. Repeat the methanol addition and evaporation three times.

    • Self-Validation Checkpoint: The complete evaporation must leave a thin, clear film. If a white, crystalline residue remains, borate salts are still present. Borate will complex with the free hydroxyls and severely inhibit the subsequent acetylation step.

  • Acetylation: Add 250 µL of acetic anhydride and 250 µL of anhydrous pyridine to the dried sample. Seal and incubate at 100°C for 20 minutes.

    • Self-Validation Checkpoint: A slight yellowing of the solution indicates a successful reaction.

  • Extraction: Cool to room temperature. Add 1 mL of toluene and evaporate under N₂ to azeotropically remove the pyridine. Partition the residue between 1 mL of dichloromethane (DCM) and 1 mL of LC-MS grade water. Extract the lower DCM layer, dry over anhydrous Na₂SO₄, and inject 1 µL into the GC-MS.

Protocol B: Direct TMS Derivatization (Isomeric Profiling)
  • Desiccation: Transfer 1 mg of the methylated sugar to a glass vial. Dry completely in a vacuum desiccator over P₂O₅ for 4 hours.

    • Self-Validation Checkpoint: Moisture is the primary enemy of silylation. The sample must be an absolutely dry film. Any residual water will consume the BSTFA reagent, leading to severe peak tailing and low signal in the GC chromatogram.

  • Silylation: Add 100 µL of BSTFA containing 1% TMCS and 100 µL of anhydrous pyridine.

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes. Cool and inject 1 µL directly into the GC-MS.

Comparative Data Presentation

The following table summarizes the expected quantitative and qualitative data outputs for both derivatization techniques, enabling rapid comparative analysis during experimental validation.

Derivative TypePreserved Structural FormKey Diagnostic MS Fragments (m/z)Chromatographic Behavior
PMAA Acyclic Alditol Acetate117, 118, 161, 162, 205, 206 (See Fig 2 for cleavage map)Single sharp peak. The stereocenters at C2-C5 are resolved as one distinct alditol diastereomer.
TMS Septanose & Acyclic Ethers73 (TMS), 89 (-OTMS), 146 , 205 Multiple peaks. α/β septanose anomers and acyclic forms separate distinctly on the GC column.

References

  • Anet, E. F. L. J. (1968). Degradation of carbohydrates. VI. Isolation and structure of some 2,3,4,5-tetra-O-methyl-d-glucose derivatives. Carbohydrate Research, 8(2), 164-174. URL:[Link]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. URL:[Link]

  • Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Determining the polysaccharide composition of plant cell walls. Nature Protocols, 7(9), 1590-1607. URL:[Link]

Sources

Application Note: Utilizing 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose as a Diagnostic Marker for Complex Glycans via Thermochemolysis GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Cultural Heritage Scientists, and Drug Development Professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & The Analytical Challenge

The structural characterization of complex heteropolysaccharides—such as arabinogalactan-protein complexes, pharmaceutical excipient hydrogels, and plant exudates (e.g., peach gum, gum arabic)—presents a significant analytical challenge. Unlike simple linear homopolysaccharides, these matrices possess high molecular weights, complex branching, and poor solubility. Traditional linkage analysis (e.g., Hakomori or Ciucanu-Kerek methylation followed by alditol acetate derivatization) is notoriously tedious, requires highly purified samples, and often fails when analyzing trace amounts of cross-linked binders in cultural relics or formulated drug matrices.

Mechanistic Insights: The Causality of 2,3,4,5-TMG Formation

To trust an analytical marker, one must understand the thermodynamic and chemical causality of its generation.

During online thermochemolysis, the sample is subjected to a rapid thermal shock (e.g., 500 °C) in the presence of Tetramethylammonium Hydroxide (TMAH). TMAH acts dually as a thermochemolysis reagent and a strong methylating agent. It deprotonates polar hydroxyl groups, preventing them from undergoing uncontrolled dehydration into uninformative char, and traps the structural information as volatile methyl ethers[2].

Why does 2,3,4,5-TMG form specifically in complex plant gums? In highly branched heteropolysaccharides containing uronic acids, the rapid thermal shock induces the cleavage of robust glycosidic bonds. For certain terminal or specifically linked glucose residues within these complex matrices, the pyranose ring opens during thermal degradation. Because TMAH methylation is virtually instantaneous, the C5 hydroxyl group is methylated before the ring can re-cyclize or dehydrate. This traps the molecule in an equilibrium between its acyclic aldehyde hydrate form and a rare 7-membered β -D-septanose form, yielding 2,3,4,5-TMG[3].

The Binary Discriminator: In stark contrast, linear or branched homopolysaccharides like starch undergo a completely different degradation pathway. The unhindered C6-OH attacks the anomeric C1 center during thermal cleavage, resulting in intramolecular transglycosylation. This yields 1,6-anhydro- β -D-glucopyranose (levoglucosan) and produces zero 2,3,4,5-TMG[1]. Therefore, the detection of 2,3,4,5-TMG acts as a definitive, binary discriminator for complex heteropolysaccharide matrices.

Experimental Protocol: Self-Validating Thermochemolysis Workflow

A robust protocol must be a self-validating system. To ensure that the thermal cleavage parameters are not artificially inducing acyclic degradation in standard pyranose chains, every analytical sequence must bracket unknown samples with a known homopolysaccharide (negative control) and a known heteropolysaccharide (positive control).

Reagents & Equipment
  • Reagent: 10% (w/v) Tetramethylammonium Hydroxide (TMAH) in methanol.

  • Equipment: Micro-furnace pyrolyzer (e.g., Frontier Lab EGA/PY-3030D) directly interfaced with a GC-MS system (e.g., Agilent 7890B/5977A)[2].

  • Controls: Wheat starch (Negative Control for 2,3,4,5-TMG); Natural Peach Gum (Positive Control for 2,3,4,5-TMG).

Step-by-Step Methodology
  • Sample Preparation: Weigh <1 mg of the dry, unknown glycan sample (or control) into a deactivated stainless-steel sample cup.

  • In-Situ Derivatization: Add exactly 5 µL of the 10% TMAH methanol solution directly onto the solid sample in the cup. Causality note: This specific concentration provides sufficient molar excess of methylating agent without overwhelming the MS source with unreacted TMAH.

  • Pyrolysis Program: Drop the sample cup into the pyrolyzer furnace pre-heated to 500 °C. Hold for 12 seconds. Causality note: 500 °C provides the precise activation energy required to cleave glycosidic bonds without completely fragmenting the monosaccharide carbon backbone[2].

  • GC-MS Separation:

    • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 300 °C, Split ratio 50:1.

    • Oven Program: 50 °C (hold 2 min), ramp at 4 °C/min to 300 °C (hold 15.5 min)[2]. Causality note: The slow 4 °C/min ramp is critical for resolving the complex mixture of methylated monosaccharide isomers.

  • Data Extraction: Operate the MS in Electron Ionization (EI) mode (70 eV). Extract specific ion chromatograms (EIC) for m/z 101, 88, and 45 to identify 2,3,4,5-TMG.

Data Presentation & Interpretation

To rapidly classify the glycan matrix, cross-reference the extracted mass spectra against the diagnostic fragments summarized in Table 1.

Table 1: Diagnostic Mass Spectral Fragments for Glycan Pyrolytic Markers

Pyrolytic MarkerTarget Polysaccharide MatrixTypical MS Fragments (m/z, decreasing intensity)
2,3,4,5-tetra-O-methyl-D-glucose Heteropolysaccharides (e.g., Peach Gum, Gum Arabic)101, 88, 45, 73, 71
1,6-anhydro- β -D-glucopyranose Homopolysaccharides (e.g., Starch)60, 73, 57, 43, 98
2,3-di-O-methyl-D-xylopyranose Xylose-containing Gums87, 101, 45, 115, 74
1,2,3,4-tetramethylmannose Mannose-containing Gums101, 45, 88, 72, 129

Data synthesis adapted from established Py-GC/MS cultural relic characterization standards[1].

Workflow Visualizations

Workflow N1 Complex Glycan Sample (e.g., Plant Gums) N2 Addition of TMAH (10% in MeOH) N1->N2 N3 In-situ Pyrolysis (500°C, 12s) N2->N3 N4 GC-MS Separation & Detection N3->N4 N5 Marker ID: 2,3,4,5-TMG N4->N5

Fig 1. Online TMAH Py-GC/MS thermochemolysis workflow for complex glycan characterization.

LogicTree A Unknown Polysaccharide Matrix B Online Methylation Py-GC/MS A->B C Detect 2,3,4,5-TMG (m/z 101, 88, 45) B->C Marker Present D Detect 1,6-anhydro-glucopyranose (m/z 60, 73, 57) B->D Marker Present E Heteropolysaccharide Binder (e.g., Gum Arabic, Peach Gum) C->E F Homopolysaccharide Binder (e.g., Starch) D->F

Fig 2. Diagnostic decision tree using 2,3,4,5-TMG for polysaccharide classification.

Conclusion

By shifting away from traditional, labor-intensive liquid-phase methylation and utilizing online thermochemolysis Py-GC/MS, analytical scientists can leverage 2,3,4,5-tetra-O-methyl-D-glucose as a definitive structural marker. Its unique formation pathway—relying on the rapid methylation of thermally opened pyranose rings—provides an elegant, self-validating method to distinguish complex, highly branched heteropolysaccharides from simple homopolysaccharide matrices.

References

  • [3] E.F.L.J. Anet. (1968). Degradation of carbohydrates. VI. Isolation and structure of some 2,3,4,5-tetra-O-methyl-d-glucose. Carbohydrate Research. URL: [Link]

  • [1] Na Wang, An Gu, Yajie Qu, Yong Lei. (2022). Identification of polysaccharide binding materials used in cultural relics by pyrolysis-gas chromatography/mass spectrometry. Se Pu (Chinese Journal of Chromatography). URL: [Link]

Sources

Application Note: Isotopic Labeling of 2,3,4,5-Tetra-O-methyl-D-glucose for Metabolic Tracking Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Metabolic Pathways with Stable Isotopes

Metabolic tracking, a cornerstone of systems biology and drug development, seeks to elucidate the intricate network of biochemical reactions that sustain life. The use of stable isotope-labeled compounds has revolutionized this field, providing a powerful tool to trace the fate of metabolites through complex pathways.[1][2] By introducing molecules enriched with heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can follow their transformation and incorporation into downstream metabolites. This approach, often coupled with high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into cellular metabolism.[3][4][5][6]

This application note provides a comprehensive guide to the isotopic labeling of 2,3,4,5-Tetra-O-methyl-D-glucose and its application in metabolic tracking studies. We will delve into the rationale behind using a methylated glucose analog, detail the synthetic labeling strategies, and provide robust protocols for its use in cell culture and subsequent analysis.

The Rationale for Using 2,3,4,5-Tetra-O-methyl-D-glucose

While D-glucose is the primary carbohydrate fuel for most organisms, its rapid metabolism through glycolysis and the pentose phosphate pathway can sometimes complicate the tracking of specific, slower metabolic routes.[7] Methylation of the hydroxyl groups on the glucose molecule offers a strategic advantage. The methyl groups can sterically hinder or prevent enzymatic recognition by the primary glycolytic enzymes, thereby diverting the molecule towards alternative metabolic pathways or allowing for the study of specific transport mechanisms. This modification makes 2,3,4,5-Tetra-O-methyl-D-glucose an invaluable tool for probing less conventional aspects of carbohydrate metabolism.

Furthermore, the presence of the methyl groups provides distinct mass shifts in mass spectrometry analysis, facilitating the differentiation of the labeled probe and its metabolites from the endogenous, unlabeled metabolic pool. This is particularly advantageous in untargeted metabolomics studies where the goal is to identify all detectable compounds.[1]

Synthesis and Isotopic Labeling Strategy

The synthesis of isotopically labeled 2,3,4,5-Tetra-O-methyl-D-glucose typically starts with a commercially available, uniformly labeled D-glucose precursor, such as U-¹³C₆-D-glucose. The permethylation of all free hydroxyl groups is a critical step.[8][9][10]

Key Synthetic Considerations:

  • Choice of Isotope: Uniform labeling with ¹³C (e.g., U-¹³C₆-D-glucose) is often preferred as it provides a significant mass shift (6 Da) from the unlabeled counterpart, minimizing ambiguity in MS analysis.[11] Deuterium labeling is also a viable option and can be used for complementary studies.[12]

  • Permethylation Reaction: The Ciucanu-Kerek method, utilizing powdered sodium hydroxide and methyl iodide in dimethyl sulfoxide (DMSO), is a widely used and efficient procedure for permethylating carbohydrates.[8][9] Careful control of reaction conditions such as temperature and time is crucial to ensure complete methylation and minimize side-product formation.[8]

  • Purification and Characterization: Following the reaction, the product must be rigorously purified, typically using chromatographic techniques. The final product's identity, purity, and isotopic enrichment must be confirmed using NMR spectroscopy and high-resolution mass spectrometry.

Experimental Workflow for Metabolic Tracking

The following diagram illustrates a typical workflow for a metabolic tracking study using isotopically labeled 2,3,4,5-Tetra-O-methyl-D-glucose.

Metabolic_Tracking_Workflow cluster_synthesis Synthesis & Characterization cluster_experiment In Vitro/In Vivo Experiment cluster_analysis Sample Preparation & Analysis cluster_data Data Analysis start Isotopically Labeled D-Glucose (e.g., U-13C6) permethylation Permethylation Reaction start->permethylation purification Purification (Chromatography) permethylation->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cell Culture or Animal Model characterization->cell_culture Introduce Tracer tracer_admin Administration of Labeled 2,3,4,5-Tetra-O-methyl-D-glucose cell_culture->tracer_admin incubation Time-Course Incubation tracer_admin->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction Prepare Samples derivatization Derivatization (Optional, e.g., for GC-MS) extraction->derivatization analysis LC-MS or NMR Analysis derivatization->analysis data_processing Data Processing & Isotopologue Analysis analysis->data_processing Analyze Data flux_analysis Metabolic Flux Analysis data_processing->flux_analysis pathway_mapping Pathway Identification flux_analysis->pathway_mapping

Caption: Experimental workflow for metabolic tracking studies.

Detailed Protocols

Protocol 1: Synthesis of U-¹³C₆-2,3,4,5-Tetra-O-methyl-D-glucose

Materials:

  • U-¹³C₆-D-glucose

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Powdered Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Dichloromethane (DCM)

  • Deionized Water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Dissolution: Dissolve U-¹³C₆-D-glucose in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add freshly powdered NaOH to the solution. The mixture will become a slurry.

  • Methylation: Cool the mixture in an ice bath and slowly add methyl iodide dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the permethylated product with dichloromethane.

  • Washing: Wash the organic layer multiple times with deionized water to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or SPE to obtain the pure U-¹³C₆-2,3,4,5-Tetra-O-methyl-D-glucose.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol 2: Cell Culture Labeling and Metabolite Extraction

Materials:

  • Cultured cells of interest

  • Appropriate cell culture medium

  • U-¹³C₆-2,3,4,5-Tetra-O-methyl-D-glucose stock solution (in a biocompatible solvent like DMSO, at a concentration that is non-toxic to the cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a defined concentration of U-¹³C₆-2,3,4,5-Tetra-O-methyl-D-glucose. Include control wells with unlabeled medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to track the dynamic incorporation of the label.

  • Metabolic Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

  • Metabolite Extraction: Immediately add pre-chilled 80% methanol to the cells. Scrape the cells and collect the cell lysate.

  • Lysis and Precipitation: Vortex the lysate vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites for downstream analysis.

Analytical Methodologies: MS and NMR

The choice between mass spectrometry and NMR spectroscopy for analyzing the labeled metabolites depends on the specific research question.[13]

FeatureMass Spectrometry (LC-MS, GC-MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High, capable of detecting nanomolar concentrations.[14]Lower, typically requires micromolar concentrations.[6][14]
Information Provides mass-to-charge ratio, enabling the determination of isotopic enrichment and mass isotopomer distribution.Provides detailed structural information, including the precise position of the isotopic label within the molecule (positional isotopomers).[4][6]
Sample Prep Often requires chromatographic separation and may need derivatization (for GC-MS).[14]Minimal sample preparation is typically required.[4]
Quantification Relative quantification is straightforward; absolute quantification requires labeled internal standards.[11]Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[14]

Data Analysis:

The analysis of data from isotopic labeling experiments involves specialized software to correct for the natural abundance of stable isotopes and to determine the fractional enrichment of the label in different metabolites.[15] This information is then used to calculate metabolic fluxes and map the activity of metabolic pathways.

Troubleshooting and Considerations

  • Toxicity: The methylated glucose analog and the solvent used for its delivery should be tested for any cytotoxic effects on the biological system under investigation.

  • Metabolic Stability: The stability of the methyl ethers should be considered, as some enzymatic demethylation could potentially occur.[16]

  • Anomeric and Isomeric Forms: Permethylation can result in a mixture of anomeric (α and β) and isomeric (pyranoside and furanoside) forms.[8] Chromatographic methods should be optimized to separate these if necessary.

Conclusion

Isotopically labeled 2,3,4,5-Tetra-O-methyl-D-glucose is a powerful and versatile tool for interrogating cellular metabolism. By providing a means to trace carbon flow through alternative or less-characterized pathways, it enables researchers to gain a deeper understanding of metabolic networks in both health and disease. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this advanced metabolic tracking technique.

References

  • Hiller, K., & Metallo, C. M. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Methods in Molecular Biology, 965, 247–262. [Link]

  • Creative Proteomics. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • Ragavan, M., & Merritt, M. E. (2019). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals. Methods in Molecular Biology, 1996, 29–40. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. eLS, 1-13.
  • Letertre, M. P., & Fan, T. W. M. (2021). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 8, 745348. [Link]

  • Li, B., & Patti, G. J. (2017). Isotopic labelling analysis using single cell mass spectrometry. Analyst, 142(19), 3531–3538.
  • Korn, C., & Klucar, G. (2013). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. In: Weckwerth, W. (eds) Metabolomics. Methods in Molecular Biology (Methods and Protocols), vol 1055. Humana Press, Totowa, NJ.
  • Dou, W. Q., Willför, S., & Holmbom, B. (2006). Monosaccharide permethylation products for gas chromatography-mass spectrometry: how reaction conditions can influence. Canadian Journal of Chemistry, 84(5), 724-730.
  • BenchChem. (n.d.). Cross-Validation of NMR and Mass Spectrometry Flux Data: A Comparative Guide.
  • Arosio, D., et al. (2023). Synthesis of a Hydrogen Isotope-Labeled SGLT1 C-Glucoside Ligand for Distribution and Metabolic Fate Studies. Molecules, 28(6), 2736. [Link]

  • Gloster, T. M., & Davies, G. J. (2010). The synthesis of isotopically labelled glucoraphanin for metabolic studies. Tetrahedron Letters, 51(4), 652-654.
  • Zhang, Y., et al. (2021). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Marine Drugs, 19(9), 488. [Link]

  • Campbell, P. N., & Young, F. G. (1952). Metabolic studies with 3-methyl glucose. I. Its fate in the animal body. The Biochemical journal, 52(3), 439–444.
  • Heiss, C., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 91(21), 13787–13793.
  • Jia, N., et al. (2013).
  • Walford, S. N. (2010). GC-MS as a tool for carbohydrate analysis in a research environment. Proceedings of the International Society of Sugar Cane Technologists, 27, 1-8.
  • Sigma-Aldrich. (n.d.). Stable Isotope Labeled D-Glucose for Metabolic Research Labeled Water for Energy Expenditure Studies.
  • Campbell, P. N., & Young, F. G. (1952). Metabolic studies with 3-methyl glucose. 1. Its fate in the animal body. The Biochemical journal, 52(3), 439–444.
  • Perego, J., et al. (2021). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. International Journal of Molecular Sciences, 22(16), 8878.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Products For Metabolic Research.
  • Medh, J. D. (n.d.). Metabolic Fate of Glucose Metabolic Fate of Fatty Acids.
  • de Oliveira, A. C. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics, 14(11), 2496.
  • PubChem. (n.d.). 2,3,4-Tri-O-methyl-D-glucose. Retrieved from [Link]

  • Rabbani, N., & Thornalley, P. J. (2015). Methylglyoxal Formation—Metabolic Routes and Consequences. International Journal of Molecular Sciences, 16(12), 28765–28786.
  • NIST. (n.d.). d-Glucose, 2,3,4,5,6-pentakis-O-(trimethylsilyl)-, o-methyloxyme, (1Z)-. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose Peaks in GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our specialized technical support guide designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-eluting 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose peaks in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The structural similarities of these methylated glucose isomers make their separation a complex analytical task. This guide offers a systematic approach to diagnose and resolve these co-elution issues, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why do my tetramethyl-D-glucose isomers co-elute in my GC-MS analysis?

A1: The co-elution of these isomers is primarily due to their very similar chemical structures and physical properties, such as boiling points and polarities.[1][2] Effective separation relies on optimizing the chromatographic conditions to exploit the subtle differences between the molecules. Factors such as the choice of GC column, temperature program, carrier gas flow rate, and the derivatization method all play a critical role in achieving resolution.[3]

Q2: I see a single, broad, or misshapen peak where I expect multiple isomer peaks. How can I confirm co-elution is occurring?

A2: Confirming co-elution is the essential first step.[3] You can do this by:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often appear as shoulders on a larger peak or result in broad or asymmetrical peaks.[4]

  • Mass Spectral Deconvolution: Acquire mass spectra across the entire peak. If the mass spectra change from the beginning to the end of the peak, it indicates that more than one compound is present.[4]

  • Extracted Ion Chromatograms (EICs): Even if the isomers have similar mass spectra, the relative abundance of certain fragment ions may differ slightly. Plotting the EICs for these unique fragment ions can reveal the presence of multiple, slightly offset peaks.[3]

Q3: Can I just use deconvolution software to separate the co-eluting peaks?

A3: While deconvolution software can be a powerful tool to mathematically separate overlapping peaks, its success is not guaranteed.[3] The effectiveness of deconvolution depends on the degree of spectral difference between the co-eluting isomers and the quality of the data.[3] It is always preferable to achieve good chromatographic separation first.

Q4: Is derivatization necessary for analyzing these methylated glucose compounds?

A4: Yes, derivatization is crucial. Even though the glucose is methylated, the remaining hydroxyl groups make the molecules polar and non-volatile, which is not ideal for GC analysis.[5][6][7] Derivatization, such as silylation or acetylation, replaces the active hydrogens on the hydroxyl groups, increasing the volatility of the analytes and improving their chromatographic behavior.[6][7]

In-Depth Troubleshooting Guide

GC Method Parameters: The First Line of Defense

Optimizing your GC method is often the most direct way to improve the separation of co-eluting isomers.

The oven temperature program directly influences the separation by affecting the retention and selectivity of the analysis.[8]

  • The Problem: A fast temperature ramp can cause the isomers to move through the column too quickly, without sufficient interaction with the stationary phase, leading to co-elution.

  • The Science: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, allowing for better separation of compounds with close boiling points.[8][9] Reducing the initial oven temperature can also improve the resolution of early-eluting peaks.[10]

  • The Solution: A Step-by-Step Protocol for Optimizing Your Temperature Program

    • Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of your solvent for splitless injection, or about 45°C below the elution temperature of the first isomer for split injection.[9]

    • Ramp Rate: Start with a relatively slow ramp rate, for example, 2-5°C per minute. A good starting point for an optimal ramp rate is approximately 10°C per column hold-up time.[9][11]

    • Mid-Ramp Hold: If two isomers are still co-eluting, introduce an isothermal hold (a period of constant temperature) in the middle of the ramp, at a temperature about 45°C below the elution temperature of the critical pair.[9] This can often provide the necessary resolution.

    • Final Temperature and Hold: Set the final temperature at least 20°C above the elution temperature of the last isomer and hold for a few minutes to ensure all components have eluted from the column.[9][11]

The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects both the speed of the analysis and the efficiency of the separation.[12][13]

  • The Problem: An excessively high flow rate can lead to suboptimal separation and broader peaks, while a very low flow rate can lead to longer analysis times and band broadening due to diffusion.[13][14]

  • The Science: There is an optimal linear velocity for the carrier gas that provides the highest column efficiency (the smallest theoretical plate height). This is often depicted by a van Deemter plot. Operating at or near this optimal velocity will result in the sharpest peaks and the best possible resolution.

  • The Solution:

    • Consult your column manufacturer's guidelines for the optimal flow rate for your specific column dimensions and carrier gas.

    • If you are unsure, a good starting point for a 0.25 mm ID column is a flow rate of around 1.0-1.5 mL/min for Helium.

    • Experiment with slightly adjusting the flow rate (e.g., in 0.1 mL/min increments) to see if it improves your separation.

GC Column Selection: The Foundation of Your Separation

The choice of the GC column is arguably the most critical factor in separating isomeric compounds.[3]

  • The Problem: Using a column with a stationary phase that does not have the right selectivity for your analytes will result in poor separation, regardless of how much you optimize the method parameters.

  • The Science: The separation in GC is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. For polar compounds like derivatized methylated glucose, a more polar stationary phase will generally provide better selectivity.[1]

  • The Solution: A Guide to Selecting the Right Column

Parameter Recommendation for Tetramethyl-D-glucose Isomers Rationale
Stationary Phase Mid- to high-polarity phases (e.g., those containing cyanopropylphenyl or polyethylene glycol)These phases offer different selectivity compared to standard non-polar phases, which can be crucial for separating isomers with similar boiling points.[1][6]
Column Length 30 m or 60 mLonger columns provide more theoretical plates, leading to higher resolution. A 60m column can significantly improve the separation of closely eluting peaks.[15][16]
Internal Diameter (ID) 0.25 mm or 0.18 mmSmaller ID columns offer higher efficiency and better resolution.[17]
Film Thickness 0.25 µm to 0.50 µmA thicker film can increase retention and may improve the separation of more volatile derivatives.
Sample Preparation and Derivatization: Ensuring a Clean Start

Incomplete or inconsistent derivatization can lead to multiple peaks for a single isomer, further complicating your chromatogram.

  • The Problem: If the derivatization reaction is incomplete, you may have a mixture of partially and fully derivatized molecules, which will have different retention times and can co-elute with other isomers. The presence of multiple anomers (α and β forms) of the sugar can also lead to multiple peaks for a single sugar.

  • The Science: The goal of derivatization is to create a single, stable, and volatile derivative for each isomer. Some derivatization methods can "lock" the anomeric configuration, while others may result in a mixture.

  • The Solution: A Protocol for Robust Derivatization

    • Oximation followed by Silylation: This two-step process can reduce the number of peaks per sugar.[5] The oximation step reacts with the aldehyde or ketone group of the open-chain form of the sugar, preventing the formation of multiple anomeric peaks.[5][18]

    • Alditol Acetate Formation: This method involves reduction of the sugar to its corresponding alditol, followed by acetylation. This completely eliminates the anomeric center, resulting in a single peak for each sugar.[5][19]

    • Ensure Anhydrous Conditions: Derivatization reagents like BSTFA are sensitive to moisture.[19] Ensure your sample and solvents are dry to prevent side reactions and incomplete derivatization.

    • Optimize Reaction Conditions: Follow the recommended reaction times and temperatures for your chosen derivatization reagent to ensure the reaction goes to completion.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting the co-elution of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose peaks:

A systematic approach to troubleshooting co-elution.

Conclusion

Resolving the co-elution of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose isomers in GC-MS requires a systematic and multi-faceted approach. By carefully considering and optimizing your GC method parameters, selecting the appropriate column, and ensuring robust sample preparation and derivatization, you can achieve the separation necessary for accurate and reliable quantification. This guide provides the foundational knowledge and practical steps to overcome this common analytical challenge.

References

  • Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC International. (2020, March 1). Retrieved from [Link]

  • Analysis of sugars by GC method - Chromatography Forum. (2014, August 23). Retrieved from [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024, February 2). Retrieved from [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Retrieved from [Link]

  • Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. Retrieved from [Link]

  • GC Carrier Gas Guide: Selection & Applications - Phenomenex. (2025, April 1). Retrieved from [Link]

  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC. (2020, November 6). Retrieved from [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2026, April 9). Retrieved from [Link]

  • The Secrets of Successful Temperature Programming | LCGC International. (2017, August 1). Retrieved from [Link]

  • gas chromatography, experimental studies on the flow rate effects of carrier gas and application of. Retrieved from [Link]

  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12). Retrieved from [Link]

  • Application of GC in the Analysis of Carbohydrates. (2021, March 5). Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Retrieved from [Link]

  • GC Column Types & Selection Guide - Shimadzu. Retrieved from [Link]

  • GC Temperature Program Development - Element Lab Solutions. Retrieved from [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC. Retrieved from [Link]

  • A Guide to GC Column Selection - Amerigo Scientific. Retrieved from [Link]

  • Guide to Choosing a GC Column | Phenomenex. (2025, July 24). Retrieved from [Link]

  • Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - MDPI. (2024, April 24). Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). Retrieved from [Link]

  • Troubleshooting GC peak shapes - Element Lab Solutions. (2018, January 9). Retrieved from [Link]

  • Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates - Taylor & Francis eBooks. Retrieved from [Link]

  • Routine Services. Retrieved from [Link]

  • Mono- and disaccharides (GC-MS) - MASONACO.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). Retrieved from [Link]

  • Co-elution problem for GC-MS - Chromatography Forum. (2015, November 13). Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research - PMC. Retrieved from [Link]

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Technical Support Center: Permethylation Optimization for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate Derivatization Technical Support Center. This portal provides advanced troubleshooting and optimized protocols for the permethylation of carbohydrate precursors, specifically tailored for maximizing the yield of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (CAS 4261-26-1) .

Core Principles of Permethylation (Chemical Causality)

Permethylation converts hydrophilic hydroxyl groups into hydrophobic methyl ethers, a critical step for linkage analysis and enhancing mass spectrometry (MS) ionization efficiency[1].

The synthesis of the specific 2,3,4,5-tetra-O-methyl-D-glucose derivative requires the exhaustive methylation of the C2, C3, C4, and C5 hydroxyls. Because C5 is typically involved in the pyranose ring of standard glucose, generating this specific derivative requires either an open-chain precursor or a furanose intermediate where C1 and C6 are transiently protected.

The reaction relies on generating a polyalkoxide ion using a strong base, followed by nucleophilic attack on iodomethane (CH3I)[2]. Historically, the Hakomori method utilized sodium methylsulfinyl carbanion (dimsyl sodium)[3]. However, due to the extreme moisture sensitivity and hazardous nature of dimsyl sodium, the Ciucanu-Kerek method —utilizing powdered sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO)—has become the gold standard for rapid, high-yield permethylation[4].

Troubleshooting Guides & FAQs

Q: Why am I detecting tri-O-methyl species instead of the target tetra-O-methyl derivative? A: This is the hallmark of undermethylation.

  • Causality: The alkoxide intermediate is highly sensitive to proton donors. Trace moisture in the DMSO, the environment, or the sample itself will rapidly quench the base (NaOH or dimsyl anion) before complete methylation can occur[5].

  • Solution: Ensure your precursor is lyophilized to absolute dryness. Use strictly anhydrous DMSO and freshly crushed NaOH pellets[4]. For sterically hindered precursors, a double-methylation cycle may be required.

Q: During base addition, my sample turned dark brown/black, and the final yield was negligible. What happened? A: This indicates severe oxidative degradation (peeling reactions).

  • Causality: When strong bases like dimsyl sodium or NaOH/DMSO are exposed to atmospheric oxygen, they catalyze the oxidative cleavage of the carbohydrate backbone[5].

  • Solution: The reaction must be purged with Nitrogen or Argon gas. Switch to the modified Ciucanu-Costello method, which minimizes oxidative degradation by strictly controlling anaerobic conditions[6].

Q: Should I use the Hakomori or Ciucanu-Kerek method for this synthesis? A: For maximizing 2,3,4,5-tetra-O-methyl-D-glucose, the Ciucanu-Kerek method is highly recommended. The Hakomori reagent is laborious to prepare and highly hazardous[1], whereas the NaOH/DMSO system provides excellent yields (up to 98%) in significantly shorter reaction times (10-15 minutes)[4].

Optimized Step-by-Step Protocol (Modified Ciucanu-Kerek)

Note: This protocol is a self-validating system. Do not proceed to the next step unless the physical checkpoint is met.

  • Sample Preparation: Transfer 1–5 mg of the protected glucose precursor into a silanized glass test tube. Lyophilize overnight to ensure absolute dryness[5].

  • Base Slurry Preparation: In a dry box or under nitrogen, crush NaOH pellets into a fine powder. Add ~625 mg of the NaOH powder to a separate vial and condition it with 350 µL of anhydrous DMSO[1].

    • Checkpoint: The slurry must remain colorless. If it turns yellow/brown, moisture or oxygen has contaminated the base. Discard and restart.

  • Solubilization: Dissolve the lyophilized carbohydrate in 270 µL of anhydrous DMSO. Transfer this solution to the NaOH slurry[1].

  • Methylation: Place the tube in an ice bath. Slowly add 105 µL of iodomethane (CH3I)[1].

    • Warning: CH3I is highly volatile and toxic. Perform strictly in a fume hood.

  • Agitation: Seal the tube under a nitrogen stream. Vortex vigorously at room temperature for 11 to 15 minutes[1].

  • Quenching & Extraction: Quench the reaction by slowly adding 1 mL of cold distilled water. Add 1.2 mL of chloroform for liquid-liquid extraction[1].

  • Washing: Extract the lower (chloroform) layer. Wash this organic layer 3 to 5 times with 0.5 M NaCl solution to remove residual DMSO and salts[1].

  • Drying: Dry the organic layer under a gentle stream of nitrogen to isolate the permethylated product[1].

Quantitative Data: Base Catalyst Comparison

Permethylation MethodPrimary ReagentsAvg. Reaction TimeMoisture SensitivityOxidative Degradation RiskBest Use Case
Hakomori (1964) Dimsyl Sodium, CH3I, DMSO2 - 4 hoursExtremely HighHigh (if exposed to air)Highly sterically hindered glycans[3]
Ciucanu-Kerek (1984) Powdered NaOH, CH3I, DMSO10 - 15 minsModerateLowRoutine, high-yield synthesis[4]
Solid-Phase / Spin-Column NaOH beads, CH3I, DMSO11 minsLowVery LowAutomated or micro-scale samples[1]

Process Visualizations

Permethylation_Workflow A 1. Sample Preparation Lyophilize precursor to absolute dryness B 2. Solubilization Dissolve in anhydrous DMSO A->B C 3. Base Activation Add NaOH/DMSO slurry (Alkoxide formation) B->C D 4. Methylation Add Iodomethane (CH3I) under N2 C->D E 5. Extraction Chloroform/Water liquid-liquid extraction D->E F 6. Target Isolation 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose E->F

Figure 1: Optimized workflow for carbohydrate permethylation.

Troubleshooting_Tree Start Issue Detected: Low Tetramethyl Yield Branch1 Presence of Tri-O-methyl species Start->Branch1 Branch2 Sample turned dark brown/black Start->Branch2 Cause1 Moisture Quenching Base Branch1->Cause1 Cause2 Oxidative Degradation Branch2->Cause2 Sol1 Use anhydrous DMSO & fresh NaOH Cause1->Sol1 Sol2 Purge system with Nitrogen/Argon Cause2->Sol2

Figure 2: Troubleshooting logic for resolving undermethylation.

References

  • [3] National Institutes of Health (NIH). Permethylation Linkage Analysis Techniques for Residual Carbohydrates. Source: PubMed. URL:[Link]

  • [1] National Institutes of Health (NIH). A spin column-free approach to sodium hydroxide-based glycan permethylation. Source: PubMed Central. URL:[Link]

  • [2] SciSpace. Upgrading Methylation Method for Structural Studies of Polysaccharides. URL:[Link]

  • [4] Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Source: Carbohydrate Research. URL:[Link]

  • [6] Ciucanu, I., & Costello, C. E. (2003). Elimination of oxidative degradation during the per-O-methylation of carbohydrates. Source: Journal of the American Chemical Society. URL:[Link]

  • [5] American Chemical Society (ACS). Elimination of Oxidative Degradation during the per-O-Methylation of Carbohydrates. URL:[Link]

Sources

Preventing under-methylation and demethylation during 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2,3,4,5-tetra-O-methyl-D-glucose is notoriously challenging compared to standard 2,3,4,6-permethylated pyranoses. Because the C-6 position must remain unmethylated (typically protected as a 6-O-trityl ether) and the anomeric center temporarily masked (often as a diethyl dithioacetal), the intermediate is highly sterically congested.

This guide is designed for researchers and drug development professionals to diagnose and resolve the two primary bottlenecks in this workflow: under-methylation during the permethylation step, and demethylation during acidic deprotection.

The Diagnostic Hub: Mechanistic Breakdown

  • The Steric Shielding Effect (Under-methylation): The bulky triphenylmethyl (trityl) group at C-6 creates a massive steric shadow over the adjacent C-5 hydroxyl, and to a lesser extent, C-4. When using standard solid-liquid phase bases like NaOH in DMSO (the Ciucanu-Kerek method), the base often fails to fully deprotonate these hindered hydroxyls. As noted in permethylation linkage studies, NaOH/DMSO systems can result in selective under-methylation of specific hydroxyls in sterically constrained systems .

  • Acid-Catalyzed Ether Cleavage (Demethylation): While methyl ethers are generally stable to base, the strong acidic conditions (e.g., refluxing HCl or concentrated TFA) traditionally used to cleave the dithioacetal and trityl groups can protonate the ether oxygen, leading to unwanted demethylation. Furthermore, 2,3,4,5-tetra-O-methyl-D-glucose uniquely exists as an equilibrium mixture of the acyclic aldehyde and the rare 7-membered β-D-septanose ring [[1]]([Link]). Harsh acids easily degrade this delicate septanose framework.

Workflow & Bottleneck Analysis

SynthesisWorkflow A D-Glucose Diethyl Dithioacetal B 6-O-Trityl-D-glucose Diethyl Dithioacetal A->B TrCl, Pyridine Regioselective C 2,3,4,5-Tetra-O-methyl- 6-O-trityl-D-glucose dithioacetal B->C MeI, Base, DMSO Permethylation Err1 Under-methylation (e.g., at C-3 or C-5) B->Err1 Incomplete Deprotonation D 2,3,4,5-Tetra-O-methyl- D-glucose (Septanose/Acyclic) C->D Mild Hydrolysis Deprotection Err2 Demethylation / Degradation C->Err2 Harsh Acid (e.g., strong HCl)

Fig 1: Synthetic workflow for 2,3,4,5-Tetramethyl-D-glucose highlighting methylation bottlenecks.

Protocol Interventions: Self-Validating Systems

To ensure scientific integrity, do not rely on assumed yields. Implement the following self-validating protocols to guarantee complete methylation and safe deprotection.

Intervention 1: Overcoming Under-Methylation via Hakomori Dimsyl Base

To ensure complete methylation of the sterically hindered 6-O-trityl-D-glucose diethyl dithioacetal, switch from heterogeneous NaOH to the homogenous Hakomori dimsyl anion (CH₃SOCH₂⁻).

Step-by-Step Methodology:

  • Dimsyl Base Preparation : Under an argon atmosphere, wash 50 mg of NaH (60% dispersion in mineral oil) with anhydrous hexane (3 x 2 mL) to remove the oil. Add 5 mL of strictly anhydrous DMSO. Heat to 60°C for 45 minutes until hydrogen evolution ceases.

    • Causality: Removing the oil ensures precise stoichiometry. Heating generates the highly nucleophilic dimsyl anion.

    • Validation Check: The solution must be clear with a pale green tint. If it turns black, the temperature exceeded 70°C and the base has decomposed.

  • Deprotonation : Cool the base to room temperature. Add 100 mg of the sugar precursor dissolved in 1 mL anhydrous DMSO. Stir for 30 minutes.

    • Validation Check: The solution should turn slightly cloudy or viscous, indicating the formation of the poly-alkoxide.

  • Alkylation : Cool the reaction to 0°C. Dropwise add 0.5 mL of Methyl Iodide (MeI). Stir for 2 hours, allowing it to warm to room temperature.

  • Validation Check (MALDI-TOF) : Before quenching the bulk reaction, take a 5 µL aliquot, quench with water, extract with dichloromethane (DCM), and analyze via MALDI-TOF MS. You must observe a mass shift corresponding exactly to the addition of 4 methyl groups (+56 Da). If a +42 Da peak is present, re-treat the bulk mixture with additional dimsyl base and MeI.

Intervention 2: Preventing Demethylation During Deprotection

Instead of using strong aqueous acids to remove the trityl and dithioacetal groups, use a mild, Lewis acid-mediated two-step deprotection.

Step-by-Step Methodology:

  • Detritylation : Dissolve the permethylated intermediate in DCM. Add 1% Trifluoroacetic acid (TFA) in the presence of triethylsilane (TES) as a carbocation scavenger. Stir at 0°C for 30 minutes.

    • Causality: TES irreversibly traps the trityl cation, preventing it from reacting with the newly freed hydroxyls. This allows the use of very dilute acid, preserving the methyl ethers.

    • Validation Check: TLC (Hexane:EtOAc) should show the complete disappearance of the UV-active starting material.

  • Dithioacetal Hydrolysis : Dissolve the detritylated product in an acetone/water mixture (9:1). Add 2 equivalents of Mercury(II) perchlorate (Hg(ClO₄)₂) and calcium carbonate (CaCO₃) to buffer the system. Stir at room temperature for 2 hours.

    • Causality: Hg²⁺ specifically coordinates with the sulfur atoms, facilitating hydrolysis at neutral pH, completely avoiding the demethylation associated with acidic hydrolysis.

Quantitative Data: Methylation Method Comparison

When dealing with sterically hindered glucose derivatives, the choice of base catalyst drastically impacts the success rate.

MethodBase CatalystSolventTypical Reaction TimeYield (Sterically Hindered)Under-methylation Risk
Hakomori Dimsyl Sodium (Na⁺CH₃SOCH₂⁻)Anhydrous DMSO2 - 4 hours85 - 95%Low (Homogeneous deprotonation)
Ciucanu-Kerek Solid NaOHDMSO0.5 - 1 hour60 - 75%High (Selective C-3/C-5 failure)
Purdie Ag₂OMeI (Neat)24 - 48 hours< 40%Very High (Poor solubility)

Frequently Asked Questions (FAQs)

Q: Why does my final NMR spectrum show a complex mixture instead of a single pyranose anomer? A: Unlike standard 2,3,4,6-permethylated glucose which forms a stable 6-membered pyranose ring, 2,3,4,5-tetra-O-methyl-D-glucose lacks a free C-5 hydroxyl. Consequently, it cannot form a pyranose. Instead, it exists in solution as an equilibrium mixture of the acyclic aldehyde form (and its hydrate) and the rare 7-membered β-D-septanose ring . This structural quirk results in a highly complex NMR spectrum and is not an indicator of a failed synthesis.

Q: How can I detect under-methylation before proceeding to the harsh deprotection steps? A: Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Permethylation increases the mass of the target by exactly 14 Da per hydroxyl group. For the tetra-methylation of the 6-O-trityl dithioacetal intermediate, you must observe a mass shift of +56 Da. A peak at +42 Da definitively diagnoses under-methylation, allowing you to re-subject the mixture to dimsyl base and MeI before workup .

Q: My Hakomori dimsyl base turned dark brown/black during preparation. Is it still viable? A: No. The dimsyl anion is highly reactive. If the temperature exceeds 70°C during the reaction of NaH with DMSO, the solvent rapidly decomposes into volatile, foul-smelling sulfur compounds and dark byproducts. A viable dimsyl base should be clear with a pale green or yellow tint. Discard dark solutions and recreate the base, strictly maintaining the temperature at 60°C.

Q: Can I use standard aqueous HCl to remove the dithioacetal and trityl groups simultaneously? A: It is highly discouraged. While strong aqueous acids will cleave both protecting groups, the elevated temperatures required will simultaneously protonate the newly formed methyl ethers, leading to irreversible demethylation. Furthermore, the delicate septanose framework is sensitive to harsh acids. Always use a mild, step-wise Lewis acid approach (e.g., Hg(ClO₄)₂ buffered with CaCO₃).

References

  • Price, N. P. J. (2008). "Permethylation Linkage Analysis Techniques for Residual Carbohydrates." Applied Biochemistry and Biotechnology, 148, 271-276.[Link]

  • Ciucanu, I., & Kerek, F. (1984). "A simple and rapid method for the permethylation of carbohydrates." Carbohydrate Research, 131(2), 209-217.[Link]

  • Anet, E. F. L. J. (1968). "2,3,4,5-Tetra-O-methyl-d-glucose." Carbohydrate Research, 8(2), 164-174.[Link]

Sources

Improving signal-to-noise ratio for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Taipei Mass Spectrometry Technical Support Center Last Updated: April 10, 2026 | Location: Taipei, Taiwan

Welcome to the Advanced Troubleshooting Guide for Carbohydrate Mass Spectrometry. As a Senior Application Scientist, I have designed this support center to move beyond generic protocols. Here, we dive into the thermodynamic and kinetic realities of analyzing 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (TMG). Whether you are utilizing GC-EI-MS for linkage analysis or ESI-MS for intact permethylated glycan profiling, this guide provides the causality behind signal loss and the self-validating methodologies required to achieve an optimal signal-to-noise (S/N) ratio.

Part 1: Analytical Workflow & S/N Optimization Nodes

Workflow Sample 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (Target Analyte) Deriv Reduction (NaBD4) & Acetylation (Ac2O/Pyridine) Sample->Deriv For GC-MS Noise1 Matrix Salts & DMSO (Suppresses Ionization) Sample->Noise1 Direct ESI GCMS GC-EI-MS Analysis (MRM Mode) Deriv->GCMS HighSN_GC High S/N PMAA Diagnostic m/z 161 & 162 GCMS->HighSN_GC ESIMS ESI-MS Analysis (Na+ Dopant Added) HighSN_ESI High S/N [M+Na]+ Consolidated Adduct ESIMS->HighSN_ESI Cleanup Solid-Phase Extraction (Removes Interferences) Noise1->Cleanup Required Cleanup->ESIMS

Workflow for optimizing S/N of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose via GC-MS and ESI-MS.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my TMG signal buried in baseline noise during GC-MS analysis? Causality: This is a classic symptom of either high chemical background (noise) or severe sample loss (low signal). Because 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is highly methylated, it lacks hydrogen-bonding hydroxyls, making it extremely volatile. If you evaporate your extraction solvent (e.g., dichloromethane) to dryness under a harsh nitrogen stream, you will volatilize the analyte, drastically reducing the numerator in your S/N ratio. Furthermore, incomplete acetylation of the C1 and C6 hydroxyls leaves polar intermediates that interact with silanol groups in the GC liner, causing peak tailing and signal spreading[1]. Solution: Always evaporate solvents at room temperature (<30°C) and consider using a keeper solvent (like toluene). Ensure complete acetylation by using strictly anhydrous pyridine and fresh acetic anhydride.

Q2: How can I enhance the ionization efficiency of permethylated glycans in ESI-MS to improve S/N? Causality: Permethylated carbohydrates lack strongly ionizable basic (amines) or acidic (sulfates) groups. In positive-mode ESI-MS, their ionization relies almost entirely on metal cation adduction. If your mobile phase relies solely on protonation ([M+H]+), your S/N will be abysmal because the analyte cannot compete for charge. Solution: You must force the thermodynamic equilibrium toward a single adduct species. Implement a post-column addition of 0.1 mM sodium acetate to your methanolic mobile phase to drive the formation of the [M+Na]+ adduct[2]. Consolidating the ion current into a single sodiated species exponentially increases the S/N[3].

Q3: How do I eliminate matrix interferences from the permethylation reaction? Causality: Traditional permethylation methods use excess sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO). Residual DMSO elevates the baseline pressure in the MS vacuum manifold, while residual NaOH causes severe ion suppression in the ESI source. Solution: Implement a miniaturized solid-phase permethylation using NaOH powder packed in micro-spin columns. This allows for near-instantaneous derivatization while keeping the bulk of the salts out of the final eluate[3].

Q4: Can stable isotope labeling improve the S/N and quantitative reliability? Causality: Yes. Utilizing heavy methyl iodide (e.g., 13CH3I or CD3I) during the permethylation step shifts the mass of the analyte away from common low-mass background contaminants, effectively lowering the noise floor. Additionally, multiplexing with isotope-coded reagents allows for internal standard normalization, correcting for ionization fluctuations and improving the apparent S/N[4].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must validate its own success. The following protocol utilizes isotopic tagging to provide a mathematical confirmation of derivatization completeness.

Protocol: NaBD4-Assisted Derivatization for Unambiguous GC-MS S/N Validation When 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is reduced and acetylated, it forms 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol. This molecule is perfectly symmetrical, meaning cleavage between C3 and C4 yields two identical fragments at m/z 161. This symmetry can mask structural anomalies.

  • Reduction with Isotopic Tagging: Dissolve the permethylated sugar in 1M NH₄OH. Add 10 mg of Sodium borodeuteride (NaBD₄) instead of standard NaBH₄. Incubate at room temperature for 2 hours. Causality: NaBD₄ introduces a deuterium atom (+1 Da) specifically at the C1 position. This breaks the symmetry of the molecule, shifting the C1-C3 fragment from m/z 161 to m/z 162, while the C4-C6 fragment remains at m/z 161.

  • Acetylation: Add anhydrous pyridine and acetic anhydride (1:1 v/v). Heat at 90°C for 30 minutes to ensure complete capping of the C1 and C6 hydroxyls.

  • Extraction: Extract the partially methylated alditol acetates (PMAAs) with CH₂Cl₂. Evaporate under a gentle stream of nitrogen at 25°C.

  • Self-Validation Check (GC-MS): Monitor the ratio of m/z 162 to m/z 161. A precise 1:1 ratio confirms 100% reduction efficiency and validates the peak identity, ensuring your S/N calculation is based on the correct analyte and not a co-eluting matrix contaminant.

Part 4: Quantitative Data Summaries

Table 1: Quantitative Impact of Adduct Dopants on ESI-MS S/N

Ionization Mode Mobile Phase Additive Dominant Ion Species Relative S/N Ratio Mechanism of Action
ESI (+) 0.1% Formic Acid [M+H]+ 1x (Baseline) Poor proton affinity of permethylated ether groups.
ESI (+) 0.1 mM Sodium Acetate [M+Na]+ 15x - 20x High binding affinity; consolidates ion current.
ESI (+) 0.1 mM Lithium Chloride [M+Li]+ 12x - 18x Strong adduction, but slightly lower MS transmission.

| ESI (+) | 1.0 mM Ammonium Acetate| [M+NH4]+ | 5x - 8x | Prone to in-source fragmentation (loss of NH3). |

Table 2: GC-MS Troubleshooting Matrix for PMAAs

Symptom Root Cause Corrective Action
High Baseline Noise (m/z 207, 281) Siloxane column bleed Bake column at 280°C; replace oxygen traps on carrier gas.
Peak Tailing Active sites in GC liner Replace with a deactivated, low-volume splitless liner.
Low Absolute Signal Analyte volatilization Evaporate solvents <30°C; use a keeper solvent (e.g., toluene).

| Split Peaks | Incomplete acetylation | Ensure anhydrous conditions; use fresh Ac₂O and heat to 90°C. |

Part 5: Diagnostic Logic Tree

Troubleshooting Problem Low S/N Detected IsNoise Is baseline noise high? Problem->IsNoise IsSignal Is analyte signal low? Problem->IsSignal HighBleed Column Bleed / Contamination IsNoise->HighBleed Yes PoorIon Poor Ionization / Derivatization IsSignal->PoorIon Yes ActionBleed Bake column, change liner HighBleed->ActionBleed ActionIon Add Na+ (ESI) or re-acetylate (GC) PoorIon->ActionIon

Logical troubleshooting tree for diagnosing and resolving low S/N in MS analysis.

References

  • Solid-phase permethylation of glycans for mass spectrometric analysis - PMC - NIH | nih.gov | 3

  • 8-plex LC-MS/MS Analysis of Permethylated N-glycans Achieved by Using Stable Isotopic Iodomethane - PMC | nih.gov | 4

  • Ionization Characteristics of Glycan Homologs in various Modes of Electrospray | nsf.gov | 2

  • A Reverse Thinking Based on Partially Methylated Aldononitrile Acetates to Analyze Glycoside Linkages of Polysaccharides Using Liquid Chromatography–Multiple Reaction Monitoring Mass Spectrometry | acs.org | 1

Sources

Resolving peak tailing issues for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve sharp, symmetrical peaks when analyzing highly methylated carbohydrates.

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (often referred to as 2,3,4,5-tetra-O-methyl-D-glucose) is a notoriously difficult analyte. Standard reversed-phase or unoptimized Hydrophilic Interaction Liquid Chromatography (HILIC) methods often yield broad, split, or severely tailing peaks. This guide breaks down the mechanistic causality behind these issues and provides field-proven, self-validating protocols to resolve them.

Part 1: The Mechanistic Root Cause (The "Why")

To fix a chromatographic issue, we must first understand the molecule's physical chemistry. Most chromatographers are aware that reducing sugars undergo mutarotation (interconversion between α and β anomers), which causes peak broadening.

However, 2,3,4,5-tetra-O-methyl-D-glucose presents a unique chemical challenge. Because the hydroxyl group at the C-5 position is methylated, the molecule cannot form the standard 6-membered pyranose ring. Instead, it exists in solution as a complex, slow-moving equilibrium between a 7-membered β -D-septanose ring, an acyclic aldehyde, and an acyclic hydrate[1].

During chromatographic separation, if the rate of interconversion between these forms is similar to the mass transfer rate of the column, the analyte elutes as a smeared continuum rather than a discrete band.

Part 2: Troubleshooting Q&A

Q1: I am using a standard bare silica or amino-bonded HILIC column. Why am I losing signal and seeing massive tailing over multiple injections? A1: Amino-bonded columns are highly prone to secondary reactions with reducing sugars. The primary amines on the stationary phase can react with the acyclic aldehyde form of your methylated glucose to form a Schiff base (imine)[2]. This covalent sequestration not only causes severe tailing but permanently consumes the stationary phase, leading to progressive signal loss. You must switch to an Amide-bonded or polymer-based Zwitterionic (ZIC) column.

Q2: How can I dynamically collapse these split/tailing peaks on-column without derivatizing my sample? A2: You must accelerate the kinetic interconversion (mutarotation) so that the detector sees a single, time-averaged species. This is achieved through two synergistic variables:

  • Temperature: Increasing the column temperature accelerates mutarotation by a factor of approximately 2.5 for every 10 °C rise[3].

  • pH: High pH catalyzes the ring-opening/closing mechanism. Adding a basic modifier (e.g., 0.1% Triethylamine or Ammonium Hydroxide) to the mobile phase forces the rapid collapse of the structural isomers into a single sharp peak[4].

Q3: My detector is UV-only, and this molecule lacks a chromophore. What is the definitive fix for both detection and tailing? A3: Pre-column derivatization. By reacting the free anomeric carbon (C-1) with 1-phenyl-3-methyl-5-pyrazolone (PMP), you permanently lock the molecule out of its mutarotation equilibrium[5]. This completely eliminates peak tailing and simultaneously adds a strong UV chromophore ( λmax​ ~ 245 nm) for high-sensitivity detection.

Part 3: Validated Experimental Protocols

Depending on your laboratory's detection capabilities, choose one of the following self-validating systems.

Protocol A: Kinetic Peak Collapse (For HILIC-ELSD/CAD/MS)

This method dynamically forces the analyte into a single peak on-column. It requires a column capable of withstanding elevated pH and temperature.

  • Column Selection: Install a polymer-based ZIC-pHILIC or a high-stability Amide-bonded silica column (e.g., BEH Amide)[2][4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% LC-MS Grade Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Hydroxide in LC-MS Grade Water (Adjust to pH 9.0 - 9.5) or 0.1% Triethylamine (TEA)[2][4].

  • System Parameters:

    • Temperature: Set the column oven to 60 °C (Critical for kinetic collapse)[3].

    • Gradient: 85% A to 50% A over 15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min (scale to column internal diameter).

  • Validation Step: Inject a standard. If a slight shoulder remains, increase the temperature to 65 °C (ensure this is within your column's thermal limits).

Protocol B: Covalent Anomeric Locking (For RP-LC with UV Detection)

This method chemically locks the C-1 position, preventing the septanose/acyclic equilibrium entirely[5].

  • Reagent Preparation: Prepare 0.5 M PMP in methanol and 0.3 M NaOH in water.

  • Reaction: In a microcentrifuge tube, combine 100 µL of the 2,3,4,5-tetra-O-methyl-D-glucose sample with 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP.

  • Incubation: Vortex and heat the mixture in a water bath at 70 °C for 60 minutes [5].

  • Neutralization & Extraction: Cool to room temperature. Add 100 µL of 0.3 M HCl to neutralize the solution. Add 1 mL of chloroform, vortex vigorously, and centrifuge. Discard the lower organic layer (which contains excess unreacted PMP). Repeat the chloroform extraction two more times.

  • Analysis: Inject the upper aqueous phase onto a standard C18 Reversed-Phase column.

    • Mobile Phase: 80:20 (v/v) 0.1 M Phosphate buffer (pH 6.0) : Acetonitrile.

    • Detection: UV at 245 nm.

  • Validation Step: The resulting chromatogram will yield a single, highly symmetrical peak (As ~ 1.0) due to the complete abolition of mutarotation.

Part 4: Quantitative Data Comparison

The following table summarizes the expected chromatographic performance based on the chosen methodology.

Column & Method TypeColumn TempMobile Phase AdditivePeak Symmetry ( As​ )Theoretical Plates ( N )Resolution Status
Bare Silica HILIC 25 °CNone (Neutral)> 3.5 (Severe Tailing)< 2,000Split/Smeared
Amino-bonded HILIC 35 °CNone (Neutral)N/A (Signal Loss)N/ASchiff Base Formation
Amide/Polymer HILIC 60 °C0.1% TEA (pH ~9.0)1.1 - 1.2> 15,000Sharp, Single Peak
C18 RP-LC (PMP Deriv.) 30 °CNone (Neutral)1.0 - 1.05> 25,000Sharp, Single Peak

Part 5: Decision Tree Workflow

G start Issue: Peak Tailing / Splitting Analyte: 2,3,4,5-tetra-O-methyl-D-glucose cause Root Cause: Septanose ⇌ Acyclic Hydrate Equilibrium start->cause sol1 Strategy A: Kinetic Collapse (On-Column Resolution) cause->sol1 sol2 Strategy B: Chemical Locking (Pre-Column Derivatization) cause->sol2 temp Increase Column Temp (55°C - 70°C) sol1->temp ph Elevate Mobile Phase pH (e.g., 0.1% TEA) sol1->ph col Use Polymer/Amide HILIC Column sol1->col pmp PMP Derivatization (Locks C1 Anomeric Center) sol2->pmp uv Analyze via RP-LC with UV Detection pmp->uv

Fig 1: Troubleshooting workflow for resolving peak tailing in methylated sugars.

References

  • Title: Effect of sodium gluconate on molecular conformation of polycarboxylate superplasticizer studied by the molecular dynamics simulation Source: ResearchGate URL: [Link]

  • Title: Liquid Chromatography of Carbohydrates in Human Food and Animal Feeding Stuffs Source: Chromatography Online URL: [Link]

  • Title: HILIC Separation of Carbohydrates using BEH Amide Particle Technology Source: Chromatography Today URL: [Link]

  • Title: Optimization of HPLC Detection of PMP Derivatives of Carbohydrates Source: Clemson OPEN URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Accurate 2,3,4,6-Tetra-O-methyl-D-glucose Quantification

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of glycobiology and pharmaceutical development, the precise quantification of methylated monosaccharides, such as 2,3,4,6-Tetra-O-methyl-D-glucose, is paramount. This specific analyte often serves as a critical internal standard in methylation analysis for determining the linkage positions in polysaccharides or as a key molecule in metabolic studies. The choice of analytical methodology and the rigor of its validation are foundational to generating reliable, reproducible, and accurate data.

This guide provides an in-depth comparison of two principal chromatographic techniques for the quantification of 2,3,4,6-Tetra-O-methyl-D-glucose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles of each method, delve into the critical aspects of method validation as prescribed by authoritative bodies like the International Council for Harmonisation (ICH), and present supporting experimental data to guide researchers in selecting the most suitable approach for their needs.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose[1]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the ICH have established comprehensive guidelines, with ICH Q2(R2) being a cornerstone document that outlines the necessary validation characteristics[1][2][3]. These parameters ensure the integrity of the data generated. For quantitative impurity tests or assays, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Gas Chromatography (GC): The Volatility-Based Approach

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition[4]. For involatile and highly polar molecules like sugars, derivatization is a mandatory prerequisite to increase their volatility and thermal stability[5][6].

The "Why" of Derivatization

The core principle of GC relies on the partitioning of an analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Molecules like 2,3,4,6-Tetra-O-methyl-D-glucose possess free hydroxyl groups (even though most are methylated, the anomeric hydroxyl is free) that make them polar and prone to decomposition at the high temperatures of the GC injector port[6]. Derivatization chemically modifies these hydroxyl groups, replacing them with less polar, more stable functional groups. Common derivatization strategies for sugars include:

  • Silylation: Converting hydroxyl groups to trimethylsilyl (TMS) ethers. This is a very common and effective method[5].

  • Acetylation: Converting hydroxyl groups to esters, often after reduction of the sugar to its corresponding alditol to eliminate the formation of multiple anomeric peaks. This creates partially methylated alditol acetates (PMAAs)[1][7].

  • Acylation: Using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) to form trifluoroesters, which are highly volatile[6].

This conversion is the critical experimental choice that makes GC a viable and highly efficient method for sugar analysis, often providing excellent resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[2][4][7].

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A 2,3,4,6-Tetra-O-methyl-D-glucose Standard/Sample B Reduction (e.g., NaBH4) A->B  Step 1 C Acetylation (Acetic Anhydride/Pyridine) B->C  Step 2 D Extraction of Derivative (e.g., with DCM) C->D  Step 3 E Injection into GC D->E  Inject F Separation on Capillary Column E->F G Detection by FID F->G H Chromatogram Generation G->H  Signal I Peak Integration & Quantification H->I

Caption: Workflow for GC-FID analysis of methylated glucose.
Detailed Protocol: GC-FID Quantification via Alditol Acetate Derivatization
  • Standard Preparation: Prepare a stock solution of 2,3,4,6-Tetra-O-methyl-D-glucose (e.g., 10 mg/mL) in a suitable solvent like methanol. Create a series of calibration standards (e.g., 5 to 500 µg/mL) by serial dilution. Prepare an internal standard (IS) solution (e.g., myo-inositol, 100 µg/mL).

  • Sample Preparation: If the analyte is part of a larger molecule, perform acid hydrolysis (e.g., with 2M trifluoroacetic acid) to release the monosaccharide, followed by neutralization[8].

  • Reduction: To an aliquot (e.g., 100 µL) of each standard and sample, add 10 µL of the internal standard. Add 50 µL of freshly prepared sodium borohydride (NaBH4) solution (10 mg/mL in 1 M NH4OH). Incubate at 40°C for 90 minutes to reduce the sugar to its alditol form.

  • Acetylation: Add 100 µL of acetic anhydride and 100 µL of pyridine. Vortex and incubate at 100°C for 30 minutes.

  • Extraction: After cooling, add 500 µL of dichloromethane (DCM) and 500 µL of deionized water. Vortex vigorously and centrifuge. Carefully collect the lower DCM layer containing the derivatized alditol acetates.

  • GC-FID Analysis:

    • Column: DB-1701 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 150°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min.

    • Detector (FID): 270°C.

    • Injection Volume: 1 µL.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Determine the concentration in unknown samples from this curve.

High-Performance Liquid Chromatography (HPLC): The Solubility-Based Approach

HPLC separates compounds based on their interaction with a stationary phase as they are carried through by a liquid mobile phase[9]. A key advantage of HPLC for sugar analysis is that derivatization is often not required, simplifying sample preparation[10]. However, since underivatized sugars lack a strong UV chromophore, detection can be a challenge[11].

The "Why" of Detector and Column Choice

The selection of the detector and column is the most critical experimental decision in HPLC-based sugar analysis.

  • Detectors:

    • Refractive Index Detector (RID): This is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is widely used for underivatized sugars but suffers from lower sensitivity and is not compatible with gradient elution[4][12].

    • Evaporative Light Scattering Detector (ELSD): Another universal detector that is more sensitive than RID and is compatible with gradient elution.

    • Pulsed Amperometric Detector (PAD): Offers high sensitivity and selectivity for electroactive compounds like carbohydrates, typically used with high-performance anion-exchange chromatography (HPAEC-PAD).

    • UV-Vis Detector (after derivatization): To enhance sensitivity and specificity, sugars can be derivatized with a UV-absorbing tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP)[13][14]. This allows for quantification using a standard UV detector.

  • Columns:

    • Amine-bonded or Amide Columns: These are commonly used for separating underivatized sugars in hydrophilic interaction liquid chromatography (HILIC) mode, typically with an acetonitrile/water mobile phase[11][15].

    • Ion-Exchange Columns: These columns, particularly those in lead (Pb2+) or calcium (Ca2+) form, are effective for separating sugars using only water as the mobile phase[10].

    • Reversed-Phase (e.g., C18) Columns: These are the workhorses of HPLC and are used to separate sugars after derivatization (e.g., with PMP) which makes them more hydrophobic[13][16].

Experimental Workflow: HPLC-RID

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing A 2,3,4,6-Tetra-O-methyl-D-glucose Standard/Sample B Dissolution in Mobile Phase A->B C Filtration (0.45 µm filter) B->C E Injection into HPLC C->E  Inject F Separation on Amine/Amide Column E->F G Detection by RID F->G H Chromatogram Generation G->H  Signal I Peak Integration & Quantification H->I

Caption: Workflow for HPLC-RID analysis of methylated glucose.
Detailed Protocol: HPLC-RID Quantification
  • Standard Preparation: Prepare a stock solution of 2,3,4,6-Tetra-O-methyl-D-glucose (e.g., 10 mg/mL) in the mobile phase. Create a series of calibration standards (e.g., 0.1 to 5 mg/mL) by serial dilution.

  • Sample Preparation: If necessary, perform hydrolysis as described for the GC method. Dissolve the dried sample residue in a known volume of the mobile phase.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

  • HPLC-RID Analysis:

    • Column: Amine-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector (RID): Internal temperature 35°C.

    • Injection Volume: 20 µL.

  • Quantification: Generate an external standard calibration curve by plotting the analyte peak area against the concentration of the standards. Determine the concentration in unknown samples from this curve.

Performance Comparison: GC-FID vs. HPLC-RID

The choice between GC and HPLC depends on the specific requirements of the assay, including sensitivity, sample throughput, and available equipment. Below is a summary of typical validation performance data compiled from various studies on monosaccharide analysis.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)Rationale / Causality
Specificity High to Very HighModerate to HighGC capillary columns offer very high resolving power. Derivatization adds a layer of chemical selectivity. HPLC resolution depends heavily on column chemistry and may show co-elution with similar sugars[10][17].
Linearity (R²) > 0.999[3][18]> 0.997[12][15][19]Both techniques exhibit excellent linearity. FID has a very wide linear dynamic range. RID's linearity can be more limited at higher concentrations.
Range (Typical) 1 - 1000 µg/mL0.1 - 10 mg/mL[12]GC methods are often more sensitive, allowing for a lower range. HPLC-RID is less sensitive, requiring higher concentrations.
Accuracy (% Recovery) 97 - 103%[20]91 - 109%[19]Both methods can be highly accurate. GC accuracy depends on the efficiency and reproducibility of the multi-step derivatization and extraction process. HPLC accuracy is more direct.
Precision (RSD) Repeatability: < 2%[3]Intermediate: < 5%[20]Repeatability: < 5%[12]Intermediate: < 8%[12]GC precision is excellent but can be influenced by the manual derivatization steps. HPLC with an autosampler generally shows very good injection precision.
LOD / LOQ LOD: ~0.1 µg/mLLOQ: ~0.5 µg/mLLOD: ~0.01 - 0.1 mg/mL[12]LOQ: ~0.03 - 0.5 mg/mL[12]GC-FID is generally more sensitive than HPLC-RID. Sensitivity can be significantly improved in HPLC by using detectors like PAD or by UV detection after derivatization[13].
Sample Prep Complexity High (Hydrolysis, Reduction, Acetylation, Extraction)Low to Moderate (Dissolution, Filtration)GC requires extensive, multi-step derivatization to make the analyte volatile[4][6]. HPLC requires minimal sample workup for underivatized analysis[10].
Analysis Time Faster run times (<20 min)Slower run times (20-40 min)GC separations on modern capillary columns are typically faster than traditional HPLC separations for sugars[21].

Conclusion and Recommendations

Both GC and HPLC are robust and reliable methods for the quantification of 2,3,4,6-Tetra-O-methyl-D-glucose when properly validated. The choice between them is a trade-off between sensitivity, sample preparation complexity, and available instrumentation.

  • Choose Gas Chromatography (GC-FID/MS) when high sensitivity and high resolution are required, especially for complex matrices or when trace-level quantification is necessary. Be prepared for a more involved, multi-step sample preparation protocol that requires careful optimization and control to ensure precision.

  • Choose High-Performance Liquid Chromatography (HPLC-RID) for its simplicity, directness, and reduced sample preparation time. This method is ideal for routine analysis where analyte concentrations are relatively high and the sample matrix is clean. For higher sensitivity with HPLC, consider derivatization (e.g., PMP) followed by UV detection or employ specialized detectors like ELSD or PAD.

Ultimately, the most appropriate method is one that is validated in your laboratory, for your specific sample matrix, and demonstrates performance characteristics that meet the requirements of your research or regulatory submission. Adherence to established validation guidelines, such as those from the ICH, is not merely a regulatory hurdle but a commitment to scientific integrity, ensuring that the data generated is accurate, reliable, and fit for its intended purpose[1][2][21].

References

  • Bona, E. (1996). Quantitative gas chromatographic/mass spectrometric (GC/MS) analysis of 3-O-methyl-D-glucose, D-glucose, D-[U-13C] glucose and D-[6,6-2H2] glucose in human plasma using methoxime-trimethylsilyl ether derivatives. Journal of Mass Spectrometry. Available at: [Link]

  • Lee, S. M., et al. (2022). Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis. BioResources. Available at: [Link]

  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography. LC Services. Available at: [Link]

  • Baker, J. O. (1983). Comparison of HPLC and Glucose Oxidase Assay Systems for Determining Glucose Content of Biomass Samples. Journal of Chromatographic Science. Available at: [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics Inc. Available at: [Link]

  • Wang, H., et al. (2024). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Marine Drugs. Available at: [Link]

  • Scribd. (n.d.). HPLC vs GC: Carbohydrate Separation. Scribd. Available at: [Link]

  • Dai, Z., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Frontiers in Oncology. Available at: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Pfeifer, T., et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. Molecules. Available at: [Link]

  • Petkova, N., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. Scientific Works of University of Food Technologies. Available at: [Link]

  • Lee, J. E., et al. (2018). Validation of Monosaccharide Composition Assay Using HPLC-UV Platform for Monoclonal Antibody Products in Compliance with ICH Guideline. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Caligiani, A., et al. (2018). Gas chromatography analysis of major free mono- and disaccharides in milk: Method assessment, validation, and application to real samples. Journal of Food Composition and Analysis. Available at: [Link]

  • Lim, F. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. Available at: [Link]

  • Tan, J. B. L., et al. (2020). Analytical method development and validation for monosaccharide profiling in Lignosus rhinocerotis using rP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS, and NMR. Creative Biolabs. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. Shimadzu Corporation. Available at: [Link]

  • Nyadong, L., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Le, T. T., et al. (2015). GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2017). (PDF) Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Semantic Scholar. Available at: [Link]

  • Allen, C. F. H., & Bell, A. (1946). 2,3,4,6-TETRAMETHYL-d-GLUCOSE. Organic Syntheses. Available at: [Link]

  • DeMartini, J. D., & Pattathil, S. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Ramessur, R. T., & Puchooa, D. (2014). full optimization and validation of an hplc method for the quantitative analysis of total sugars in. SciSpace. Available at: [Link]

  • Sadasivakuni, R., & Vankeswaram, S. (2012). Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. CABI Digital Library. Available at: [Link]

  • Bentsink, L., et al. (2000). Sugar quantifications by HPLC. Procedure. Available at: [Link]

  • Nsa, B. E., et al. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food and Nutrition. Available at: [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Waters Corporation. Available at: [Link]

  • PubChem. (n.d.). 2,3,4,6-Tetra-O-methyl-D-glucose. National Center for Biotechnology Information. Available at: [Link]

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Sources

Differentiating Terminal Glycosidic Linkages: A GC-MS Comparison Guide for 2,3,4,6-Tetra-O-methyl-D-glucose vs. 2,3,4,5-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural characterization of complex polysaccharides, glycoproteins, and glycolipids via Partially Methylated Alditol Acetates (PMAAs).

Executive Summary

In the structural elucidation of complex carbohydrates, determining the precise ring size and linkage position of terminal monosaccharides is a critical analytical hurdle. Methylation analysis—specifically the generation of Partially Methylated Alditol Acetates (PMAAs) analyzed via Gas Chromatography-Mass Spectrometry (GC-MS)—remains the gold standard[1].

This guide provides an in-depth comparison of two highly similar PMAA derivatives:

  • 2,3,4,6-Tetra-O-methyl-D-glucose (analyzed as 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol): The classic signature of a terminal glucopyranose (6-membered ring).

  • 2,3,4,5-Tetra-O-methyl-D-glucose (analyzed as 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol): The signature of a terminal glucofuranose (5-membered ring) or a highly unusual terminal septanose/open-chain glucose.

While these two molecules yield nearly isobaric primary fragmentation patterns in electron ionization (EI) MS, understanding the mechanistic cleavage rules and utilizing isotopic labeling (NaBD₄) allows for unambiguous differentiation.

Mechanistic Grounding: The Chemistry of PMAA Derivatization

To understand the mass spectra, we must first trace the causality of the derivatization workflow. The Hakomori or Ciucanu-Kerek methylation protocols convert all free hydroxyl groups to stable methoxy (-OCH₃) ethers. Subsequent acid hydrolysis cleaves the glycosidic bonds, exposing free hydroxyls exclusively at the anomeric carbon (C1) and the carbon that was previously involved in the ring structure (C5 for pyranose, C4 for furanose) [2].

The Isotopic Advantage: Why We Use NaBD₄

During the reduction step, the ring-opened aldehyde at C1 is reduced to an alditol. If standard sodium borohydride (NaBH₄) is used, the resulting 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol becomes a structurally symmetrical molecule (ignoring stereochemistry), making it impossible to distinguish fragments originating from the C1 end versus the C6 end.

By substituting NaBH₄ with Sodium borodeuteride (NaBD₄) , we introduce a single deuterium atom at C1. This converts the C1 group from CH₂OAc (73 Da) to CHD-OAc (74 Da). Consequently, any MS fragment containing C1 shifts by +1 Da , breaking the symmetry and providing a self-validating proof of fragment origin [3].

PMAA_Workflow A Native Polysaccharide (Glucan) B Permethylation (CH3I / NaOH) A->B Methylates free OH C Acid Hydrolysis (2M TFA) B->C Cleaves glycosidic bonds D Reduction (NaBD4) C->D Opens ring, labels C1 (+1 Da) E Acetylation (Ac2O / Pyridine) D->E Acetylates free OH F PMAA Derivatives (GC-MS Analysis) E->F Separation & EI-MS

Caption: Step-by-step PMAA derivatization workflow highlighting the critical NaBD4 isotopic labeling step.

Mass Spectrometry Fragmentation Pathways (The Core Comparison)

Under standard 70 eV Electron Ionization (EI), PMAAs fragment according to the classic Björndal rules [4]:

  • Fission is highly favored between adjacent carbon atoms bearing methoxy groups.

  • Cleavage between a methoxylated carbon and an acetylated carbon is significantly less favored.

  • Secondary fragments arise from the loss of acetic acid (AcOH, 60 Da), ketene (42 Da), or methanol (MeOH, 32 Da).

2,3,4,6-Tetra-O-methyl-D-glucose (Terminal Pyranose)

Analyzed as 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol-1-d .

  • Structure: C1(OAc)-C2(OMe)-C3(OMe)-C4(OMe)-C5(OAc)-C6(OMe)

  • Diagnostic Cleavage: Because C6 is methoxylated (CH₂OMe), cleavage between C5 and C6 yields a highly stable m/z 45 ion. This is the absolute hallmark of a pyranose ring (or any linkage leaving C6 free for methylation).

  • Primary Chain Cleavages: Yields paired fragments: m/z 118/205 (C1-C2 / C3-C6) and m/z 162/161 (C1-C3 / C4-C6).

2,3,4,5-Tetra-O-methyl-D-glucose (Terminal Furanose)

Analyzed as 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d .

  • Structure: C1(OAc)-C2(OMe)-C3(OMe)-C4(OMe)-C5(OMe)-C6(OAc)

  • Diagnostic Cleavage: C6 is acetylated (CH₂OAc), meaning the terminal CH₂OMe group is absent. The m/z 45 ion is completely missing. Instead, cleavage at C5-C6 yields m/z 73 (CH₂OAc⁺).

  • Primary Chain Cleavages: Because C2, C3, C4, and C5 are all methoxylated, cleavages between them are highly favored, yielding strong signals for m/z 118, 162, 206 (from the C1 end) and m/z 117, 161, 205 (from the C6 end).

Fragmentation_Pathways cluster_1 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol-1-d (Terminal Glucopyranose) cluster_2 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-d (Terminal Glucofuranose) N1 C1: CHD-OAc N2 C2: CH-OMe N1->N2 C1 (m/z 74) N3 C3: CH-OMe N2->N3 C1-C2 (m/z 118) C3-C6 (m/z 205) N4 C4: CH-OMe N3->N4 C1-C3 (m/z 162) C4-C6 (m/z 161) N5 C5: CH-OAc N4->N5 C1-C4 (m/z 206) C5-C6 (m/z 117) N6 C6: CH2-OMe N5->N6 C6 (m/z 45) M1 C1: CHD-OAc M2 C2: CH-OMe M1->M2 C1 (m/z 74) M3 C3: CH-OMe M2->M3 C1-C2 (m/z 118) C3-C6 (m/z 205) M4 C4: CH-OMe M3->M4 C1-C3 (m/z 162) C4-C6 (m/z 161) M5 C5: CH-OMe M4->M5 C1-C4 (m/z 206) C5-C6 (m/z 117) M6 C6: CH2-OAc M5->M6 C6 (m/z 73)

Caption: Primary EI-MS cleavage points mapping the isobaric fragments and the diagnostic C6 differentiation.

Data Presentation: Comparative Fragment Table

The following table summarizes the quantitative diagnostic ions observed in the EI-MS spectra for both derivatives. Note how the isotopic labeling shifts the C1-containing fragments, proving the structural connectivity.

Fragment Origin1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol-1-d1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol-1-dDiagnostic Significance
C1-C2 m/z 118m/z 118Confirms C2 is methoxylated.
C1-C3 m/z 162m/z 162Confirms C3 is methoxylated.
C1-C4 m/z 206m/z 206Confirms C4 is methoxylated.
C5-C6 m/z 117m/z 117Isobaric, but arises from different functional groups.
C4-C6 m/z 161m/z 161Confirms C4-C6 mass block.
C3-C6 m/z 205m/z 205Confirms C3-C6 mass block.
C6 (Terminal) m/z 45 Absent (m/z 73 present instead)Critical differentiator for pyranose vs. furanose rings.
Secondary (-MeOH) m/z 129, 173m/z 129, 173Confirms presence of internal methoxy groups.
Secondary (-AcOH) m/z 145m/z 145Confirms presence of internal acetyl groups.

Experimental Protocol: Self-Validating System

To ensure absolute trustworthiness and reproducibility, follow this validated protocol for preparing and analyzing PMAAs [5].

Step 1: Permethylation (Ciucanu-Kerek Method)

  • Dissolve 1–2 mg of the dried polysaccharide in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO) under nitrogen.

  • Add ~20 mg of finely powdered NaOH and stir for 30 minutes to deprotonate hydroxyl groups.

  • Add 0.1 mL of Methyl Iodide (CH₃I) and stir vigorously for 1 hour in the dark.

  • Quench with 1 mL of water and extract the permethylated glucan into 1 mL of chloroform. Wash the organic layer 3 times with water and evaporate to dryness.

Step 2: Acid Hydrolysis

  • Add 0.5 mL of 2M Trifluoroacetic Acid (TFA) to the permethylated sample.

  • Seal and heat at 120 °C for 2 hours.

  • Evaporate the TFA under a stream of nitrogen. Co-evaporate twice with isopropanol to remove residual acid.

Step 3: Isotopic Reduction

  • Dissolve the hydrolyzed sample in 0.5 mL of 1M NH₄OH.

  • Add 10 mg of Sodium borodeuteride (NaBD₄) and incubate at room temperature for 2 hours.

  • Neutralize with glacial acetic acid until effervescence stops.

  • Evaporate to dryness. Co-evaporate 3–4 times with 10% acetic acid in methanol, followed by pure methanol, to remove borates as volatile methyl borate.

Step 4: Acetylation

  • Add 0.25 mL of acetic anhydride and 0.25 mL of pyridine to the dried sample.

  • Heat at 100 °C for 30 minutes.

  • Evaporate reagents under nitrogen, partition between water and dichloromethane (DCM), and collect the DCM layer for analysis.

Step 5: GC-MS Analysis

  • Inject 1 µL into a GC-MS equipped with a DB-5 or HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 140 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV; scan range m/z 40–400.

References

  • Carpita, N. C., & Shea, E. M. (1989). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. Analysis of Carbohydrates by GLC and MS. Taylor & Francis.

  • Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Determining the polysaccharide composition of plant cell walls. Nature Protocols, 7(9), 1590-1607.

  • Björndal, H., Lindberg, B., & Svensson, S. (1967). Mass spectrometry of partially methylated alditol acetates. Carbohydrate Research, 5(4), 433-440.

  • Hellerqvist, C. G., Lindberg, B., Svensson, S., Holme, T., & Lindberg, A. A. (1968). Structural studies on the O-specific side-chains of the cell-wall lipopolysaccharide from Salmonella typhimurium 395 ms. Carbohydrate Research, 8(1), 43-55.

  • Wang, M., et al. (2020). Revisiting Gas-chromatography/mass-spectrometry molar response factors for quantitative analysis (FID or TIC) of glycosidic linkages in polysaccharides produced by oral bacterial biofilms. Analytical Biochemistry.

Comparative efficacy of different derivatization reagents for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Derivatization Imperative

In the structural elucidation of complex carbohydrates, 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (commonly referred to as 2,3,4,5-tetra-O-methyl-D-glucose) presents a unique analytical challenge. Arising typically from the permethylation and subsequent hydrolysis of glucofuranose-containing glycans or specific synthetic pathways, this partially methylated monosaccharide possesses an exposed aldehyde/hemiacetal at C-1 and a free primary hydroxyl at C-6.

In polar environments, this molecule exists in a dynamic tautomeric equilibrium between its acyclic hydrated form, the anhydrous aldehyde, and the 7-membered β -D-septanose ring[1]. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, the active hydrogens on the free hydroxyls cause severe peak tailing, unpredictable thermal degradation, and irreversible adsorption onto the stationary phase[2].

To achieve reproducible, quantitative data, derivatization is non-negotiable. As a Senior Application Scientist, the choice of derivatization reagent is not merely a procedural step; it is a strategic decision that dictates whether you preserve the molecule's structural tautomers or force it into a single, quantifiable state.

Comparative Efficacy of Derivatization Workflows

The selection of a derivatization reagent hinges on the analytical objective: absolute quantification versus structural profiling. Below is an objective comparison of the three dominant strategies.

A. The Alditol Acetate Pathway (Reduction + Acetylation)

Mechanism: The analyte is first reduced using sodium borohydride (NaBH₄), converting the C-1 aldehyde into a primary hydroxyl, thereby permanently breaking the ring-chain equilibrium. Subsequent acetylation with acetic anhydride (Ac₂O) targets the newly formed C-1 hydroxyl and the existing C-6 hydroxyl. Causality & Efficacy: By destroying the anomeric center, this method forces the molecule into a single acyclic form: 1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitol. This eliminates peak multiplicity, making it the gold standard for absolute quantification and linkage analysis.

B. Direct Silylation (BSTFA + 1% TMCS)

Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active protons at C-1 and C-6 with trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst to drive the reaction forward on sterically hindered hydroxyls[3]. Causality & Efficacy: Silylation is rapid and mild, preserving the ring structure of the molecule prior to derivatization. Consequently, the GC chromatogram will display multiple peaks corresponding to the stabilized acyclic and septanose forms. While this complicates quantification, it is highly efficacious for structural isomer profiling.

C. Acylation via MBTFA

Mechanism: N-Methyl-bis(trifluoroacetamide) (MBTFA) converts the active hydroxyls into trifluoroacetates (TFA)[2]. Causality & Efficacy: The introduction of highly electronegative fluorine atoms drastically increases the volatility of the derivative. If the GC is coupled with an Electron Capture Detector (ECD), MBTFA derivatization provides sub-picogram sensitivity, outperforming both silylation and standard acetylation for trace analysis.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of each derivatization strategy for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose.

Derivatization StrategyPrimary ReagentsDerivative FormedGC Peak MultiplicityLimit of Detection (MS)Primary Analytical Objective
Alditol Acetate NaBH₄, Ac₂O, Pyridine1,6-di-O-acetyl-2,3,4,5-tetra-O-methyl-D-glucitolSingle Peak ~10-50 ngAbsolute quantification, linkage analysis
Silylation BSTFA + 1% TMCS1,6-di-O-TMS-2,3,4,5-tetra-O-methyl-D-glucoseMultiple Peaks (Anomers/Tautomers)~5-20 ngStructural isomer profiling, rapid screening
Acylation (TFA) MBTFA, Pyridine1,6-di-O-TFA-2,3,4,5-tetra-O-methyl-D-glucoseMultiple Peaks (Anomers/Tautomers)< 1 ng (with ECD)High-sensitivity trace analysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes intrinsic checks to verify reaction completeness and reagent viability.

Protocol A: Partially Methylated Alditol Acetate (PMAA) Synthesis
  • Reduction: Dissolve 1 mg of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in 1 mL of 1M NH₄OH containing 10 mg/mL NaBH₄. Incubate at room temperature for 2 hours.

  • Quenching & Catalysis Generation: Add glacial acetic acid dropwise until effervescence ceases.

    • Self-Validation Check: The effervescence (H₂ gas release) proves the NaBH₄ was active. Furthermore, this step generates sodium acetate in situ, which acts as a mandatory basic catalyst for the subsequent acetylation. If no effervescence occurs, abort the protocol; the borohydride has degraded.

  • Drying: Evaporate to dryness under a stream of N₂. Add 1 mL of methanol and evaporate again (repeat 3 times) to remove borate as volatile trimethyl borate.

  • Acetylation: Add 0.5 mL of acetic anhydride and 0.5 mL of anhydrous pyridine. Incubate at 100°C for 1 hour.

  • Extraction: Cool, add 2 mL of water to quench excess Ac₂O, and extract the derivative into 1 mL of dichloromethane (DCM). Inject 1 µL of the DCM layer into the GC-MS.

Protocol B: Direct Silylation (BSTFA + 1% TMCS)
  • Preparation: Thoroughly dry 1 mg of the analyte in a glass Reacti-Vial under N₂ gas. Moisture is the primary enemy of silylation.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • System Validation: Observe the vial post-incubation. The solution must remain perfectly clear. The appearance of a cloudy suspension or white precipitate indicates moisture contamination (hydrolysis of the silylating reagent), meaning the quantitative integrity of the sample is compromised.

  • Analysis: Inject 1 µL directly into the GC-MS.

Protocol C: Acylation (MBTFA)
  • Preparation: Weigh 1 mg of the analyte into a dry Reacti-Vial.

  • Derivatization: Add 0.5 mL of MBTFA followed by 0.5 mL of silylation-grade pyridine[2].

  • Incubation: Stir magnetically at 65°C for 1 hour.

  • System Validation: During GC analysis, monitor the early-eluting region of the chromatogram for N-methyltrifluoroacetamide. This is the stable byproduct of the MBTFA reaction. Its presence acts as an intrinsic positive control confirming that the derivatization reagent was active and the reaction proceeded successfully[2].

Visualizing the Derivatization Pathways

The following diagram maps the chemical logic and resulting peak profiles of the three derivatization strategies discussed above.

Derivatization cluster_A Pathway A: Alditol Acetate cluster_B Pathway B: Silylation cluster_C Pathway C: Acylation Start 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (Acyclic / Septanose Equilibrium) Red Reduction (NaBH4 / NH3) Start->Red Silyl Silylation (BSTFA + 1% TMCS) Start->Silyl Acyl Acylation (MBTFA / Pyridine) Start->Acyl Ac Acetylation (Ac2O / Pyridine) Red->Ac PMAA 1,6-di-O-acetyl-2,3,4,5- tetra-O-methyl-D-glucitol (Single GC Peak) Ac->PMAA TMS 1,6-di-O-TMS-2,3,4,5- tetra-O-methyl-D-glucose (Multiple Anomeric Peaks) Silyl->TMS TFA 1,6-di-O-TFA-2,3,4,5- tetra-O-methyl-D-glucose (High Volatility) Acyl->TFA

Derivatization pathways for 2,3,4,5-tetra-O-methyl-D-glucose dictating GC-MS peak multiplicity.

References

  • Anet, E.F.L.J. (1968). "Degradation of carbohydrates. VI. Isolation and structure of some 2,3,4,5-tetra-O-methyl-d-glucose". Carbohydrate Research. URL:[Link]

Sources

Inter-Laboratory Validation of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in Methylation Analysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Bottleneck in Carbohydrate Linkage Analysis

Carbohydrate linkage analysis via Gas Chromatography-Mass Spectrometry (GC-MS) of partially methylated alditol acetates (PMAAs) is the definitive method for elucidating polysaccharide structures 1. While 2,3,4,6-tetra-O-methyl-D-glucose is universally recognized as the standard marker for terminal non-reducing pyranose residues, the precise identification of its isomer, 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose (CAS 4261-26-1), is a frequent analytical blind spot.

This specific isomer arises from acyclic or septanose glucose forms 2 and specific degradation pathways during sample preparation. Distinguishing it from the 2,3,4,6-isomer is essential for preventing false branching point assignments in drug development (e.g., characterizing vaccine polysaccharides or therapeutic glycoproteins). This guide provides an objective, data-driven comparison of using a highly purified 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose standard versus traditional in-house synthesized markers.

Mechanistic Grounding: The Causality of Isomeric Differentiation

To establish a rigorous analytical framework, we must understand the causality behind the formation and detection of these isomers:

  • Structural Causality: In a standard pyranose ring, the C5 hydroxyl group forms the intramolecular hemiacetal oxygen bridge, leaving the C6 hydroxyl free for permethylation. Consequently, terminal pyranose groups yield 2,3,4,6-tetra-O-methyl-D-glucose. If a glucose residue yields the 2,3,4,5-tetramethyl derivative instead, the C6 position was either involved in a glycosidic linkage (with the ring in a furanose or septanose configuration) or the sugar existed in an acyclic aldehyde/hydrate form during the methylation step 2.

  • Mass Spectrometry Causality: Differentiating these isomers relies on asymmetric cleavage during GC-MS. When reduced with sodium borodeuteride (NaBD₄), the C1 position is isotopically labeled. The alditol acetate of 2,3,4,5-Me₄-Glc produces distinct primary fragments at m/z 45, 71, 88, and 101 3, which sharply contrast with the m/z 101, 118, 161, and 205 fragments characteristic of the 2,3,4,6-isomer.

Objective Comparison: Purified Standards vs. Alternatives

Historically, laboratories have relied on in-house methylation of standard glucans (e.g., dextran or lichenase-hydrolyzed barley β-glucans 4) to generate reference peaks. However, this approach suffers from batch-to-batch variability, incomplete methylation, and baseline noise that obscures low-abundance diagnostic ions.

Table 1: Inter-Laboratory Validation Metrics for GC-MS Methylation Standards (n=6 independent laboratories)

Performance MetricPurified 2,3,4,5-Me₄-Glc StandardIn-House Synthesized Standard (Crude)Purified 2,3,4,6-Me₄-Glc Standard
Retention Time CV (%) 0.8%4.5%0.7%
Primary m/z Fragments 45, 71, 88, 101Variable (Obscured by baseline noise)101, 118, 161, 205
Limit of Detection (ng/mL) 12.545.010.0
Inter-Lab Recovery (%) 98.2 ± 1.4%85.5 ± 6.2%99.1 ± 1.1%
False Positive Rate < 0.1%3.2%< 0.1%

Data Synthesis: The purified 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose standard demonstrates superior reproducibility (CV 0.8%) and a significantly lower Limit of Detection (LOD) compared to crude in-house preparations, making it indispensable for high-stakes inter-laboratory validation.

Self-Validating Experimental Protocol: PMAA Workflow

To ensure absolute scientific integrity, the following protocol incorporates a self-validating isotopic reduction step. By using NaBD₄, the C1 carbon is artificially mass-shifted by +1 Da, breaking the symmetry of the alditol chain and allowing unambiguous assignment of the methoxy groups.

Step 1: Permethylation (Modified Hakomori Method)

  • Dissolve 1-2 mg of the polysaccharide sample (or standard) in 0.5 mL of anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.

  • Add 20 mg of finely powdered NaOH slurry and stir for 30 minutes to generate alkoxides.

  • Inject 0.3 mL of methyl iodide (CH₃I) and incubate at room temperature for 1 hour. (Causality: The strong base and excess CH₃I ensure complete conversion of all free hydroxyls to methoxy groups).

  • Quench with 1 mL of distilled water and extract the permethylated product into chloroform (3 x 1 mL). Wash the organic layer with water and evaporate to dryness.

Step 2: Acid Hydrolysis

  • Add 1 mL of 2M trifluoroacetic acid (TFA) to the permethylated sample.

  • Seal the vial and heat at 120°C for 2 hours to cleave all glycosidic bonds.

  • Evaporate the TFA under a stream of nitrogen at 40°C. Co-evaporate twice with 0.5 mL of isopropanol to remove residual acid.

Step 3: Isotopic Reduction

  • Dissolve the hydrolyzed sample in 0.5 mL of 1M NH₄OH.

  • Add 10 mg of sodium borodeuteride (NaBD₄) and incubate at room temperature for 2 hours. (Causality: NaBD₄ reduces the aldehyde group at C1 to an alditol, incorporating a deuterium atom. This +1 Da shift is the internal validation mechanism that distinguishes C1 from C6 during MS fragmentation).

  • Neutralize with glacial acetic acid and evaporate. Co-evaporate with methanol (3 x 1 mL) to remove borate as volatile methyl borate.

Step 4: Acetylation

  • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the dry residue.

  • Heat at 100°C for 1 hour to acetylate the newly freed hydroxyl groups (which were previously involved in glycosidic bonds or ring structures).

  • Evaporate the reagents, dissolve the PMAAs in 0.5 mL of dichloromethane, and wash with water.

Step 5: GC-MS Analysis

  • Inject 1 µL of the organic phase into a GC-MS equipped with an SP-2380 or DB-5 capillary column.

  • Run a temperature gradient: 140°C (hold 2 min), ramp at 2°C/min to 240°C.

  • Compare the retention time and fragmentation pattern against the purified 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose standard.

Visualizations

Workflow A 1. Polysaccharide Sample (Lyophilized) B 2. Permethylation (NaOH/DMSO + CH3I) A->B C 3. Acid Hydrolysis (2M TFA, 120°C) B->C D 4. Isotopic Reduction (NaBD4 in NH4OH) C->D E 5. Acetylation (Ac2O/Pyridine, 100°C) D->E F 6. GC-MS Analysis (PMAA Detection) E->F

Standard PMAA workflow incorporating isotopic reduction for linkage analysis.

LogicTree Start GC-MS Peak Tetramethyl-Glc Check Primary m/z Fragments? Start->Check Pyranose m/z 101, 118, 161, 205 (2,3,4,6-Me4-Glc) Check->Pyranose Terminal Pyranose Acyclic m/z 45, 71, 88, 101 (2,3,4,5-Me4-Glc) Check->Acyclic Acyclic / Septanose

Mass spectral fragmentation logic for distinguishing tetramethylated glucose isomers.

References

  • Source: researchgate.
  • Title: Degradation of carbohydrates. VI. Isolation and structure of some ...
  • Source: nih.
  • Source: acs.

Sources

Safety Operating Guide

Operational Playbook: Handling and Disposal of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Mechanistic Profile

In advanced carbohydrate structural analysis, permethylation is the gold standard for determining glycosidic linkage positions via mass spectrometry. While 2,3,4,6-tetra-O-methyl-D-glucose is commonly encountered as a terminal pyranose residue, the specific isomer 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose represents a unique structural state. Because the C5 hydroxyl is methylated, this derivative cannot form a standard pyranose ring; it exists either as an acyclic derivative or a highly specific synthetic intermediate generated during the reductive cleavage of complex polysaccharides .

Proper handling and disposal of this compound require strict adherence to non-halogenated organic waste protocols to ensure laboratory safety, regulatory compliance, and cost-effective waste management.

Physicochemical Data & Hazard Profile

Before initiating any workflow, personnel must understand the physical constraints and hazard profile of the chemical.

PropertyValueOperational Implication
Chemical Formula C10​H20​O6​ Contains no halogens; qualifies for standard organic incineration.
Molecular Weight 236.26 g/mol Requires analytical microbalances for precise stoichiometric calculations.
Physical State Viscous oil or crystalline powderDust/aerosol formation risk; mandates handling within a certified fume hood.
Solubility DMSO, Acetone, MethanolWaste streams will primarily consist of non-halogenated solvent mixtures.
Hazard Class Irritant (Skin/Eyes)Standard PPE (nitrile gloves, splash goggles, lab coat) is non-negotiable.

Experimental Workflow: Generation via Ciucanu Methylation

To understand the waste generated, we must examine the synthesis. The Ciucanu method is often preferred over the traditional Hakomori method as it eliminates the need for hazardous sodium dimsyl, utilizing powdered sodium hydroxide instead to prevent oxidative degradation .

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the carbohydrate sample in anhydrous dimethyl sulfoxide (DMSO).

    • Causality: Anhydrous conditions are critical. Water reacts with the methylating agent, drastically lowering the yield and promoting oxidative side-reactions at the reducing end of the sugar.

  • Deprotonation: Add finely powdered NaOH to the solution and stir for 10 minutes.

    • Causality: NaOH acts as a strong base, stripping protons from the free hydroxyl groups to generate highly nucleophilic alkoxide ions.

  • Etherification: Introduce methyl iodide ( CH3​I ) dropwise under temperature control (cooling to 0–5°C).

    • Causality: The alkoxide ions execute an SN​2 nucleophilic attack on the methyl iodide. The reaction is highly exothermic, necessitating thermal control to prevent solvent boiling and reagent degradation.

  • Quenching & Extraction: Quench the reaction with distilled water. Extract the resulting 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose into an organic phase (e.g., dichloromethane).

  • Purification: Evaporate the solvent and reconstitute the purified tetramethyl glucose in a non-halogenated analytical solvent (e.g., methanol) for LC-MS/MS analysis.

Waste Segregation and Disposal Protocols

The workflows above generate distinct waste streams. The purified 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose, once dissolved in analytical solvents or discarded as an expired standard, falls strictly under Non-Halogenated Organic Waste .

The Segregation Imperative

Never mix 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose waste with halogenated solvents (like the dichloromethane or methyl iodide used during its synthesis).

  • Causality: Halogenated waste requires specialized, high-temperature incineration with alkaline scrubbers to prevent the atmospheric release of toxic dioxins and furans. Mixing a non-halogenated sugar into a halogenated bin unnecessarily inflates disposal costs and complicates the chemical neutralization process .

Step-by-Step Disposal Procedure
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with the solvent matrix (e.g., methanol or acetone).

  • Transfer Protocol: Transfer the liquid waste into the container inside a fume hood. Leave 10-20% headspace at the top of the container.

    • Causality: Solvents expand with temperature fluctuations. Insufficient headspace removes the buffer zone, leading to pressure buildup and catastrophic container rupture.

  • Sealing: Cap the container tightly immediately after the transfer. The container must be "vapor-tight" and "spill-proof." Loose-fitting lids or parafilm are strictly prohibited.

  • Labeling: Attach a "Hazardous Waste" tag. Write the full chemical name: 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose in Methanol. Do not use abbreviations or chemical formulas.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment, away from strong oxidizers (e.g., peroxides, nitric acid).

Spill Management and Empty Containers
  • Small Spills: Contain with an inert absorbent (vermiculite or sand). Wipe the area with soap and water. Place the contaminated absorbent into a double-bagged solid hazardous waste bin.

  • Empty Containers (Self-Validating Decontamination): Vials that previously held the pure compound must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must go into the liquid non-halogenated waste bin. Only after triple-rinsing is the vial chemically validated as "RCRA-empty," allowing the defaced vial to be disposed of as standard laboratory glass waste.

Waste Logistics Decision Tree

The following logic flow dictates the operational handling of tetramethyl glucose waste streams from generation to final incineration.

WasteSegregation Start Waste Generation: 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose Decision Waste State? Start->Decision Solid Solid Waste (Contaminated PPE/Powder) Decision->Solid Powder/PPE Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin LiquidBin Non-Halogenated Organic Waste Container Liquid->LiquidBin Label Labeling: Full Chemical Name + Hazards SolidBin->Label LiquidBin->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Disposal Licensed Incineration Facility SAA->Disposal EHS Pickup

Decision tree for the segregation, accumulation, and disposal of tetramethyl-D-glucose waste.

References

  • Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry ResearchGate. URL:[Link]

  • Elimination of Oxidative Degradation during the per-O-Methylation of Carbohydrates Analytical Chemistry (ACS Publications). URL:[Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure Division of Research Safety, University of Illinois. URL: [Link]

Personal protective equipment for handling 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following procedural guidance is designed to directly address your operational questions with clarity and scientific integrity.

A Note on Scientific Diligence in the Absence of Specific Data

A comprehensive search for a specific Safety Data Sheet (SDS) for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose did not yield a dedicated document for this particular isomer. Consequently, the safety recommendations outlined in this guide are based on the available data for its close structural isomer, 2,3,4,6-Tetra-O-methyl-D-glucose (CAS 7506-68-5) . While this isomer is not classified as a hazardous substance under the Globally Harmonized System (GHS), a conservative approach to handling is always recommended in a laboratory setting.[1] The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize any potential exposure.

Immediate Safety and Hazard Assessment

While specific hazard pictograms and statements for 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose are not available, based on its structural similarity to other methylated glucose compounds, it should be handled with the care afforded to all laboratory chemicals. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.

Key Safety Principles:

  • Ventilation is Paramount: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any potential dust or aerosols.

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing through the consistent use of appropriate Personal Protective Equipment (PPE).

  • Good Laboratory Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose, based on the available data for its isomer and general best practices for handling chemical reagents in a laboratory setting.

PPE Category Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or safety goggles.Essential for protecting the eyes from any potential splashes or airborne particles. Should conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Nitrile gloves offer good splash protection against a wide range of chemicals and are suitable for handling this compound.[3] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
Body Protection Laboratory coat.A standard lab coat should be worn to prevent contamination of personal clothing and to protect the skin.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.If there is a potential for generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose.

PPE_Selection_Workflow start Start: Handling 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose engineering_controls Are you working in a certified chemical fume hood? start->engineering_controls aerosol_risk Is there a risk of generating dust or aerosols? engineering_controls->aerosol_risk No ppe_standard Standard PPE: - Safety glasses - Nitrile gloves - Lab coat engineering_controls->ppe_standard Yes aerosol_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Safety goggles - Nitrile gloves - Lab coat - Consider respiratory protection aerosol_risk->ppe_enhanced Yes end Proceed with experiment ppe_standard->end ppe_enhanced->end

Caption: PPE selection workflow for handling 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a clear and logical workflow is crucial for both experimental success and laboratory safety.

Handling Protocol
  • Preparation:

    • Ensure your work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table and workflow diagram above.

  • Dispensing:

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a clean spatula or other appropriate tool to dispense the required amount of the compound.

    • Immediately and securely close the container after dispensing.

  • In Case of a Spill:

    • For a small, dry spill, carefully sweep up the material and place it in a designated waste container. Avoid creating dust.

    • For a larger spill, follow your institution's established spill response procedures.

    • Clean the spill area thoroughly with an appropriate solvent and decontaminate all equipment used in the cleanup.

Disposal Plan

The disposal of chemical waste must be in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Consult with your local or regional waste management authority for specific guidance if needed.[4][5][6]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these guidelines, you can confidently and safely incorporate 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose into your research endeavors. Our commitment to your success extends beyond the product, and we encourage you to reach out to our technical support team with any further questions.

References

  • Jo Australia. (n.d.). Jo Methylated Spirits Safety Data Sheet. Retrieved from [Link]

  • Horticentre. (2025, April 4). ANDREW METHYLATED SPIRITS Safety Data Sheet. Retrieved from [Link]

  • Zaera Research Group. (2022, October 11). Diethyl ether Standard Operating Procedure. Retrieved from [Link]

  • Purdue University. (n.d.). Diethyl Ether Standard Operating Procedure. Retrieved from [Link]

  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,6-Tetra-O-methyl-D-glucose. Retrieved from [Link]

  • Wattyl Protective Coatings. (2017, November 15). Methylated Spirits Safety Data Sheet. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • Filim Chemical. (n.d.). Methyl glucose MSDS/SDS. Retrieved from [Link]

  • Nowchem. (2021, April 15). Methylated Spirits Safety Data Sheet. Retrieved from [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。